Technical Documentation Center

cis-Vitamin K1-d7 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: cis-Vitamin K1-d7

Core Science & Biosynthesis

Foundational

Biological Activity and Quality Control of Vitamin K1 Isomers: A Technical Guide

Topic: Biological Activity and Quality Control of Vitamin K1 Isomers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Technical Summary Vitamin K1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Quality Control of Vitamin K1 Isomers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Technical Summary

Vitamin K1 (Phylloquinone) is not a single static entity in synthetic preparations; it exists as a mixture of geometric isomers around the 2',3' double bond of the phytyl tail. While the trans (E) isomer is the naturally occurring, biologically active form, the cis (Z) isomer is a common byproduct of chemical synthesis.

For drug development professionals, the distinction is binary:

  • Trans-Phylloquinone: 100% Bioactivity. Localizes to the Endoplasmic Reticulum (ER).[1]

  • Cis-Phylloquinone: <1% Bioactivity in Vitamin K-deficient models. Localizes to mitochondria.

Regulatory bodies (USP/EP) recognize this disparity, imposing strict limits (NMT 21.0% cis) on pharmaceutical-grade Phytonadione. This guide delineates the mechanistic failure of the cis isomer, the regulatory landscape, and the precise analytical protocols required to quantify isomer ratios.

Stereochemical Impact on Pharmacology[2][3]

The biological efficacy of Vitamin K1 is dictated by the geometry of the phytyl side chain.

  • Trans (E-isomer): The phytyl chain extends linearly from the naphthoquinone ring. This conformation is critical for fitting into the hydrophobic pocket of the membrane-bound enzyme Vitamin K Epoxide Reductase (VKORC1) .

  • Cis (Z-isomer): The side chain bends back towards the ring, creating steric hindrance. This "kinked" geometry prevents the molecule from effectively docking with VKORC1 and

    
    -Glutamyl Carboxylase (GGCX).
    
Quantitative Bioactivity Comparison

The following table summarizes the functional disparity between isomers based on rat bioassay models (the gold standard for coagulation activity).

ParameterTrans-PhylloquinoneCis-Phylloquinone
Bioactivity (K-Deficient Model) 100% (Reference)~1%
Bioactivity (Coumarin-Pretreated) 100% (Reference)~10%
Subcellular Localization Endoplasmic Reticulum (Active Site)Mitochondria (Inactive Sink)
Metabolic Clearance Rapid turnover via VK CycleSlower hepatic clearance
Epoxidation Rate High (

optimal)
Negligible

Technical Insight: The cis isomer is not merely inactive; it is mis-sorted. Studies utilizing radioactive tracers indicate that while trans-K1 accumulates in the rough ER (the site of the Vitamin K cycle), cis-K1 is preferentially sequestered in the mitochondria. This subcellular segregation physically prevents the cis isomer from interacting with the VKORC1/GGCX enzyme complex.

The Mechanistic Failure of cis-Phylloquinone[4]

The biological failure of the cis isomer is a result of its inability to participate in the Vitamin K Cycle (Redox Cycling).

The Vitamin K Cycle Pathway

The diagram below illustrates the divergence in processing between the two isomers. Note the "Metabolic Dead End" for the cis isomer.

VitaminK_Cycle cluster_ER Endoplasmic Reticulum (Active Site) cluster_Mito Mitochondria (Sequestration) TransK1 Trans-Vitamin K1 (Quinone) KH2 Vitamin K1 Hydroquinone (Active Cofactor) TransK1->KH2 Reduction via VKORC1 KO Vitamin K1 2,3-Epoxide KH2->KO Coupled to Carboxylation GGCX Enzyme: GGCX KH2->GGCX KO->TransK1 Recycling via VKORC1 VKORC1 Enzyme: VKORC1 Gla Gla Residues (Active Factors) GGCX->Gla Glu Glu Residues (Inactive Factors) Glu->Gla Carboxylation CisK1 Cis-Vitamin K1 CisK1->VKORC1 Steric Hindrance (No Binding) DeadEnd Metabolic Dead End (Slow Clearance) CisK1->DeadEnd Translocation

Figure 1: The Vitamin K Redox Cycle. Trans-K1 is efficiently reduced and recycled in the ER. Cis-K1 is sterically hindered from binding VKORC1 and is sequestered in the mitochondria.

Regulatory Landscape: USP & EP Specifications

For pharmaceutical applications, "Phytonadione" is defined by the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) not just by chemical structure, but by isomeric purity.

USP Monograph (Phytonadione):

  • Definition: A mixture of E (trans) and Z (cis) isomers.

  • Trans-Phytonadione Content: NLT (Not Less Than) 75.0% .

  • Cis-Phytonadione Content: NMT (Not More Than) 21.0% .[2]

  • Total Impurities: Limits are also placed on trans-epoxyphylloquinone (often NMT 4.0%).[3]

Implication for Drug Development: Synthetic routes often yield a thermodynamic mix of isomers. Post-synthesis purification (often preparative chromatography) is frequently required to reduce the cis content below the 21% threshold to meet compendial standards. Failure to meet this ratio results in a product that is considered sub-potent and adulterated.

Analytical Protocol: Isomer Separation

Separating geometric isomers of Vitamin K1 is challenging due to their identical molecular weight and similar polarity. Standard C18 Reverse Phase (RP-HPLC) often fails to resolve them adequately.

Recommended Method: Normal Phase HPLC (Compendial Approach) This protocol allows for baseline separation of cis and trans isomers.

Equipment:

  • System: HPLC with UV detection (254 nm).

  • Column: Silica column (e.g., 4.6 mm x 250 mm, 5 µm packing). Note: The hydration state of the silica is critical.

Reagents:

  • Mobile Phase: n-Heptane : Diisopropyl ether (Typical ratio 1000:2 to 1000:4).

  • Standard: USP Phytonadione Reference Standard (contains known ratio of isomers).

Step-by-Step Workflow:

  • System Equilibration:

    • Flush silica column with dry heptane for >60 minutes.

    • Introduce mobile phase. Crucial: Silica columns require long equilibration times to stabilize the water layer on the stationary phase. Inconsistent retention times usually indicate insufficient equilibration.

  • Sample Preparation:

    • Dissolve 20 mg of Phytonadione sample in 100 mL of n-Heptane.

    • Protect from light immediately (Vitamin K1 is photodegradable).

  • Chromatography:

    • Flow Rate: 1.0 mL/min.

    • Injection Vol: 20 µL.

    • Run Time: ~20-30 minutes.

  • Elution Order:

    • First Peak: Cis-Phytonadione (Z-isomer).

    • Second Peak: Trans-Phytonadione (E-isomer).

    • Third Peak: Trans-Epoxyphytonadione (common impurity).

  • Calculation:

    • Calculate percentage based on Area Under Curve (AUC).

Modern Alternative: UPC² (Convergence Chromatography)

For high-throughput environments, UltraPerformance Convergence Chromatography (UPC²) using supercritical CO2 can separate isomers in <3 minutes using a specialized C18 SB column, avoiding the long equilibration times of normal phase silica.[4]

Analytical_Workflow cluster_Result Chromatogram Output Sample Sample (Phytonadione) Prep Dissolve in Heptane (Amber Glassware) Sample->Prep Column Silica Column (Normal Phase) Prep->Column Detect UV Detection (254 nm) Column->Detect Peak1 Peak 1: Cis (Elutes First) Detect->Peak1 Peak2 Peak 2: Trans (Elutes Second) Detect->Peak2

Figure 2: Normal Phase HPLC Workflow for Isomer Quantification. Note that the cis isomer elutes before the trans isomer on silica stationary phases.

References
  • Knauer, T. E., et al. (1975). "Metabolism and biological activity of cis- and trans-phylloquinone in the rat." Journal of Nutrition, 105(12), 1519-1524.[2] Link

  • Matschiner, J. T., & Bell, R. G. (1972). "Metabolism and vitamin K activity of cis phylloquinone in rats." Journal of Nutrition, 102(5), 625-629. Link

  • United States Pharmacopeia (USP). "Phytonadione Monograph."[2] USP-NF Online. (Requires Subscription for full text, Reference Standard available). Link

  • Waters Corporation. (2012).[4] "Rapid Separation of Vitamin K1 Isomers and Vitamin K2 in Dietary Supplements Using UltraPerformance Convergence Chromatography." Application Note. Link

  • Lowenthal, J., & Rivera, H. (1979).[5] "Comparison of the activity of the cis and trans isomer of vitamin K1 in vitamin K-deficient and coumarin anticoagulant-pretreated rats." Journal of Pharmacology and Experimental Therapeutics, 209(3), 330-333. Link

Sources

Exploratory

Isotopic Enrichment and Purity of cis-Vitamin K1-d7: A Technical Guide

This guide serves as a definitive technical resource for the characterization, handling, and application of cis-Vitamin K1-d7 (Phylloquinone-d7). It is designed for analytical chemists and metabolic researchers who deman...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the characterization, handling, and application of cis-Vitamin K1-d7 (Phylloquinone-d7). It is designed for analytical chemists and metabolic researchers who demand rigor in stable isotope dilution assays.

Executive Summary: The Stereochemical Imperative

In quantitative bioanalysis, the internal standard (IS) is the anchor of accuracy. For Vitamin K1 (phylloquinone), the use of a deuterated standard (Vitamin K1-d7 ) is industry practice.[1] However, a critical variable is often overlooked: Stereochemical Purity .

Naturally occurring Vitamin K1 exists predominantly as the trans (E) isomer, which is biologically active.[2][3] Synthetic preparations of Vitamin K1-d7 often contain significant fractions of the cis (Z) isomer.[2]

  • The Problem: The cis isomer is biologically inactive and possesses different chromatographic retention properties.[4] If the IS has a different cis/trans ratio than the analyte, and if the chromatography partially separates them, carrier effects and ionization suppression will differ, compromising quantitation.

  • The Solution: Rigorous characterization of the cis/trans ratio and isotopic enrichment (d0 contribution) is non-negotiable for GLP-compliant assays.

Molecular Architecture & Synthesis Logic

Structural Configuration

The stability and utility of Vitamin K1-d7 depend on where the deuterium atoms are placed.

  • Preferred Labeling: 2-methyl-d3 group and the naphthoquinone ring-d4 .[5]

  • Total Label: d7.

  • Rationale: Labeling the ring structure (rather than the phytyl tail) ensures the label is not lost during metabolic side-chain cleavage or shortening, making it suitable for metabolic flux studies.

The Origin of the Cis Impurity

Synthetic coupling of Menadione (d7) with Phytol often utilizes acid catalysis or Lewis acids. This process lacks the stereospecificity of plant enzymes, resulting in a mixture of E (trans) and Z (cis) isomers. Without specific purification (e.g., preparative C30 chromatography), synthetic standards may contain 10–20% cis-isomer.

Visualization: Isomerization Pathway

Vitamin K1 is highly photosensitive. Exposure to UV light causes rapid photo-isomerization from trans to cis, and eventually to oxidative degradation products.

Isomerization Trans Trans-Vitamin K1 (Bioactive, E-isomer) Excited Excited Singlet State (UV Absorption) Trans->Excited hv (Light) Degradation Oxidative Degradation (Epoxides, Quinones) Trans->Degradation Direct Oxidation Cis Cis-Vitamin K1 (Inactive, Z-isomer) Excited->Cis Bond Rotation (C2-C3) Cis->Trans Thermal/Acid Reversion (Slow) Cis->Degradation Prolonged UV

Figure 1: Photo-isomerization pathway of Vitamin K1. The conversion to the cis-isomer is the primary degradation route under ambient light.

Analytical Protocol A: Isomeric Purity (Cis/Trans Ratio)

Standard C18 HPLC columns often fail to resolve cis and trans isomers effectively. The gold standard for separation is C30 (Triacontyl) stationary phases or UPC2 (Convergence Chromatography) .

Protocol: C30-HPLC Separation

This method provides baseline resolution between the isomers.

Reagents:

  • Mobile Phase A: Methanol (LC-MS Grade)

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

  • Column: YMC Carotenoid C30 (3 µm, 4.6 x 150 mm)

Instrument Parameters:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 248 nm (Quinone absorption max) or MS/MS (APCI).

Gradient Table:

Time (min)% Mobile Phase A (MeOH)% Mobile Phase B (MTBE)Event
0.0955Equilibrate
15.0595Linear Gradient
20.0595Hold
21.0955Re-equilibrate

Data Interpretation:

  • Retention Order: The cis (Z) isomer typically elutes before the trans (E) isomer on C30 phases due to its more compact, "bent" shape interacting less with the long C30 alkyl chains.

  • Acceptance Criteria: A high-purity reference standard should contain < 5% cis-isomer .

Analytical Protocol B: Isotopic Enrichment Analysis

High isotopic purity is essential to prevent the "d0 contribution"—where the internal standard contains unlabelled molecules that interfere with the analyte signal.

Methodology: HRMS (High-Resolution Mass Spectrometry)

Using a Q-TOF or Orbitrap allows for the precise calculation of atom % excess.

Instrument Settings (ESI+ or APCI+):

  • Source: APCI is preferred for Vitamin K due to its non-polar nature.

  • Precursor Ions:

    • Vitamin K1-d0: m/z 451.35 (M+H)+

    • Vitamin K1-d7: m/z 458.40 (M+H)+

Calculation of Isotopic Enrichment

To determine the percentage of d7 vs. d0/d1/d2 impurities:

  • Acquire full scan MS data (range m/z 440–470).

  • Integrate peak areas for the isotopologue cluster.

  • Formula:

    
    
    

Self-Validating Check: If the signal at m/z 451.35 (d0) in your pure d7 standard exceeds 0.1% of the d7 peak, the standard is unsuitable for low-level quantitation (endogenous levels < 0.5 ng/mL), as it will artificially elevate patient results.

Experimental Workflow: From Synthesis to Validation

The following workflow illustrates the logical progression required to validate a batch of Vitamin K1-d7 for clinical use.

Workflow Raw Raw Synthesis Product (Mixture of d7-cis/trans) Purification Prep-HPLC (C30) Isomer Separation Raw->Purification Remove cis-isomer QC_Isomer QC 1: Isomeric Purity (Target: >95% Trans) Purification->QC_Isomer Analytical C30 HPLC QC_Isomer->Purification Fail (>5% cis) QC_Iso QC 2: Isotopic Enrichment (Target: >99 atom % D) QC_Isomer->QC_Iso HRMS Analysis Formulation Final Formulation (Amber Ampoule, Argon) QC_Iso->Formulation Pass

Figure 2: Quality Control workflow for Vitamin K1-d7 production. Note the feedback loop if isomeric purity fails.

Impact on Quantitation (The "Why")

Why does this matter? In LC-MS/MS assays, the cis and trans isomers often have different Response Factors .

  • Scenario: Your patient sample contains 100% trans-K1. Your Internal Standard is 50/50 cis/trans-K1-d7.

  • The Error: If the integration window excludes the cis peak (which elutes earlier), you are effectively using only half of your IS concentration, leading to a 2x overestimation of the Vitamin K1 level in the patient.

  • Correction: Always ensure the integration window covers both isomers or use a strictly trans-purified IS.

Handling and Stability Protocols

  • Light Protection: All handling must occur under yellow (sodium vapor) light or in amber glassware wrapped in foil.

  • Solvent Choice: Store stock solutions in Ethanol or Methanol at -80°C. Avoid Chloroform (promotes oxidation).

  • Thawing: Sonicate briefly after thawing. Vitamin K1 is an oil and can adhere to glass walls; vortexing alone is insufficient.

References

  • Waters Corporation. (2012).[2] Rapid Separation of Vitamin K1 Isomers and Vitamin K2 in Dietary Supplements Using UltraPerformance Convergence Chromatography. Link

  • Riphagen, I. J., et al. (2016). Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry. Clinical Chemistry and Laboratory Medicine, 54(7), 1201-1210. Link

  • Cayman Chemical. (n.d.). Vitamin K1-d7 Product Information & Structure. Link

  • Gentili, A., et al. (2014). Comprehensive profiling of Vitamin K1 isomers in food by liquid chromatography–electrospray ionization-tandem mass spectrometry. Food Chemistry, 164, 517-526. Link

  • Ahmed, S., et al. (2022).[1][6] Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2445. (Context on deuterated synthesis challenges). Link

Sources

Foundational

Role of Vitamin K1 as an electron carrier in photosystem I

Phylloquinone ( ) in Photosystem I: Mechanistic Dynamics and Redox Tuning Executive Summary This technical guide details the structural and functional role of Phylloquinone (Vitamin K1) as the secondary electron acceptor...

Author: BenchChem Technical Support Team. Date: February 2026

Phylloquinone ( ) in Photosystem I: Mechanistic Dynamics and Redox Tuning

Executive Summary

This technical guide details the structural and functional role of Phylloquinone (Vitamin K1) as the secondary electron acceptor (


) within the Photosystem I (PSI) reaction center.[1] Unlike the mobile ubiquinone/plastoquinone carriers in other bioenergetic complexes, Phylloquinone in PSI is tightly bound, operating at one of the most negative redox potentials in biology (

mV). This guide explores the PsaA/PsaB structural asymmetry that dictates bidirectional electron transfer, the specific amino acid residues tuning the redox environment, and the spectroscopic protocols required to resolve these ultrafast kinetics.

Structural & Mechanistic Foundations

The PsaA/PsaB Heterodimer and Binding Sites

The PSI core is anchored by the PsaA and PsaB subunits, which form a pseudo-symmetric heterodimer. This symmetry creates two potential electron transfer branches: the A-branch (PsaA) and the B-branch (PsaB). While structurally similar, the protein environments surrounding the cofactors differ, leading to distinct kinetic properties.

Two Phylloquinone molecules are bound in the reaction center:

  • 
     : Bound to the PsaA subunit.[2][3]
    
  • 
     : Bound to the PsaB subunit.[4]
    
The Critical Ligand Environment

The redox potential of


 is tuned by specific non-covalent interactions, primarily Hydrogen bonding and 

-stacking. These interactions prevent the protonation of the semiquinone anion (

), ensuring rapid electron transfer to the Iron-Sulfur cluster

rather than proton-coupled electron transfer (PCET).
FeaturePsaA Branch (

)
PsaB Branch (

)
Mechanistic Impact
H-Bond Donor Leu722 (backbone NH)Leu706 (backbone NH)Anchors the C4 carbonyl oxygen. Strength of this bond modulates

.

-Stacking
Gly693 (No stacking)Trp673 (Strong stacking)The Trp residue in PsaB provides a

-system interaction lacking in PsaA (in T. elongatus).
Kinetic Role "Slow" Branch"Fast" BranchStructural asymmetry leads to a 10-fold difference in oxidation rates.

Note: Residue numbering refers to Thermosynechococcus elongatus.[5] In plant systems (Pisum sativum), homologous residues perform identical functions.

Redox Potential and Energetics

Phylloquinone in solution (DMF) has a midpoint potential (


) of approximately -465 mV vs. NHE. However, within the PSI protein matrix, this potential is shifted significantly to 

mV
. This extreme reducing power is necessary to drive the reduction of

(

mV) and subsequently Ferredoxin, but it places the system dangerously close to the recombination energy threshold.

Electron Transfer Dynamics

The Kinetic Asymmetry

Recent ultrafast spectroscopic studies confirm that electron transfer in PSI is bidirectional but asymmetric . Both branches are active, but the B-branch is kinetically favored for forward transfer.

  • Charge Separation:

    
     (Chlorophyll) occurs in 
    
    
    
    ps.
  • Primary Transfer:

    
     occurs in 
    
    
    
    ps.
  • Secondary Transfer (

    
    ):  This is the rate-limiting step where asymmetry is most visible.
    
    • 
      : 
      
      
      
      ns (Fast).
    • 
      : 
      
      
      
      ns (Slow).
Visualization of the Pathway

The following diagram illustrates the electron flow and the specific residues gating the


 site.

PSI_Electron_Transfer cluster_branches Bidirectional Branches cluster_A A-Branch (Slow) cluster_B B-Branch (Fast) P700 P700 (Special Pair) A0 A0 (Chlorophyll) P700->A0 Charge Sep. < 1 ps A1A A1A (Phylloquinone) Bound by PsaA-Leu722 A0->A1A ~50 ps A1B A1B (Phylloquinone) Bound by PsaB-Leu706 Stacked with PsaB-Trp673 A0->A1B ~20 ps FX FX (Fe4S4 Cluster) A1A->FX ~200 ns (Slow Phase) A1B->FX ~20 ns (Fast Phase) FA_FB FA/FB (Terminal Acceptors) FX->FA_FB Tunneling

Caption: Bidirectional electron transfer model highlighting the kinetic asymmetry between PsaA (Red) and PsaB (Blue) branches.

Experimental Protocols: Characterizing

To study Phylloquinone dynamics, researchers must isolate the transient radical pair states. The two primary methods are Transient Absorption Spectroscopy (TAS) and Time-Resolved Electron Paramagnetic Resonance (TR-EPR) .

Protocol: Ultrafast Transient Absorption Spectroscopy (Pump-Probe)

This method resolves the 20 ns vs 200 ns decay phases associated with


 oxidation.

Prerequisites:

  • Isolated PSI particles (trimeric or monomeric) from T. elongatus or Synechocystis.

  • Buffer: 20 mM MES (pH 6.4), 0.02%

    
    -DM (detergent).
    
  • Redox Poising: Add Ascorbate (2 mM) and Phenazine Methosulfate (PMS) to keep P700 reduced in the dark.

Step-by-Step Workflow:

  • Sample Preparation: Dilute PSI complexes to an Optical Density (OD) of ~0.8 at the excitation wavelength (usually 695-700 nm).

  • Pump Excitation: Use a femtosecond Titanium:Sapphire laser tuned to 700 nm (selective P700 excitation). Pulse energy should be kept low (< 1

    
    J) to avoid annihilation effects.
    
  • Probe Selection:

    • 380 nm: Monitors the semiquinone anion (

      
      ) directly (UV region).
      
    • 480 nm: Monitors the electrochromic bandshift of nearby carotenoids (induced by the electric field of

      
      ).[6] This is often cleaner than the UV signal.
      
  • Data Acquisition:

    • Collect time delays from -10 ps to 500 ns.

    • Fit the decay curves to a bi-exponential function:

      
      .
      
  • Validation:

    • 
       should be 
      
      
      
      ns (B-branch).
    • 
       should be 
      
      
      
      ns (A-branch).
Protocol: Transient EPR (Spin-Polarized)

EPR provides structural information about the orientation of the quinone and the distance to P700.

Key Difference: Measurements are often performed at cryogenic temperatures (80 K - 200 K) to freeze the conformational states.

  • Signal: The

    
     radical pair generates a distinctive spin-polarized spectrum (E/A/E/A/E/A pattern).
    
  • Mutagenesis Validation: To confirm the signal arises from

    
    , use mutants (e.g., menB) that replace Phylloquinone with Plastoquinone, altering the magnetic field width of the spectrum.
    
Experimental Workflow Diagram

TAS_Protocol cluster_validation Quality Control Sample PSI Sample (Dark Adapted + Ascorbate) Detector Detector (CCD/Photodiode) Sample->Detector Transmitted Light Pump Pump Pulse (700 nm, <100 fs) Pump->Sample Excitation Probe Probe Pulse (Broadband or 480 nm) Probe->Sample Time Delay (dt) Analysis Kinetic Fitting (Bi-exponential) Detector->Analysis ΔOD(t) Check1 Check P700 Bleaching (Ensure Active Centers) Analysis->Check1

Caption: Pump-Probe Spectroscopy workflow for resolving A1 radical pair kinetics.

References

  • Brettel, K. (1997). Electron transfer and arrangement of the redox cofactors in photosystem I. Biochimica et Biophysica Acta (BBA) - Bioenergetics.

  • Jordan, P., et al. (2001).[7] Three-dimensional structure of cyanobacterial photosystem I at 2.5 Å resolution. Nature.[7]

  • Santabarbara, S., et al. (2010). Interquinone electron transfer in photosystem I as evidenced by altering the hydrogen bond strength to the phylloquinone(s). Biochemistry.

  • Guergova-Kuras, M., et al. (2001). Evidence for two active branches for electron transfer in photosystem I. Proceedings of the National Academy of Sciences.

  • Golbeck, J.H. (1987). Structure, function and organization of the photosystem I reaction center complex. Biochimica et Biophysica Acta (BBA) - Reviews on Bioenergetics.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Quantitation of cis-Phylloquinone Impurities via Isotope Dilution LC-MS/MS

This Application Note is structured to serve as a definitive technical guide for the quantification of cis-Phylloquinone (cis-Vitamin K1) using its specific deuterated isotopologue, cis-Vitamin K1-d7. This approach repre...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the quantification of cis-Phylloquinone (cis-Vitamin K1) using its specific deuterated isotopologue, cis-Vitamin K1-d7. This approach represents the "Gold Standard" for impurity profiling and stability testing in pharmaceutical and nutraceutical development.

Executive Summary & Scientific Rationale

The Isomer Challenge

Vitamin K1 (Phylloquinone) exists naturally as the trans (E) isomer, which is the biologically active form essential for blood coagulation and bone metabolism. The cis (Z) isomer is biologically inactive and is considered an impurity formed during synthesis or via photodegradation (UV exposure).

In regulated drug development and high-end nutritional analysis, quantifying the cis impurity is critical. However, cis and trans isomers possess identical molecular weights and fragmentation patterns, making mass spectrometry alone insufficient for differentiation. They must be chromatographically separated.[1][2][3][4]

The Role of cis-Vitamin K1-d7

While many protocols use a generic Vitamin K1-d7 (often a mixture or predominantly trans) as an internal standard (IS), this introduces a subtle but significant source of error.

  • Chromatographic Divergence: On isomer-resolving columns (e.g., C30), cis-K1 and trans-K1 elute at different times.

  • Matrix Effect Variation: Ion suppression/enhancement is retention-time dependent. An IS eluting at the trans time (RTtrans) cannot accurately correct for matrix effects occurring at the cis time (RTcis).

The Solution: This protocol utilizes cis-Vitamin K1-d7 as a specific internal standard.[5][6] It co-elutes perfectly with the cis-analyte, providing absolute correction for ionization suppression, extraction recovery, and instrumental drift specific to the impurity window.

Technical Deep Dive: Mechanism of Action

Isomer Separation Logic

Separating geometric isomers requires a stationary phase that interacts with the 3D shape of the molecule.

  • C18 Columns: Often fail to resolve cis/trans isomers adequately due to similar hydrophobicity.

  • C30 Columns (Triacontyl): The industry standard. The long alkyl chains provide "shape selectivity," allowing the bent cis isomer to elute earlier (or later, depending on phase density) than the linear trans isomer.

Mass Spectrometry & Isotope Dilution

We utilize Positive Electrospray Ionization (ESI+). Vitamin K1 is prone to forming adducts or reducing to the hydroquinone form.

  • Precursor: [M+H]+ or [M+NH4]+.

  • Transition: The loss of the phytyl tail is the primary fragmentation pathway.

CompoundPrecursor Ion (

)
Product Ion (

)
Structure Loss
cis-Vitamin K1 451.4187.1Loss of phytyl chain
cis-Vitamin K1-d7 458.4194.1Loss of phytyl chain (d7 labeled ring)

Note: The deuterium label is typically on the naphthoquinone ring (or the methyl group attached to it), ensuring the label is retained in the product ion (194.1), which is critical for specificity.

Experimental Protocol

Materials & Reagents
  • Analyte Standard: cis-Phylloquinone (Certified Reference Material).

  • Internal Standard: cis-Vitamin K1-d7 (e.g., Axios Research, Toronto Research Chemicals).

  • Solvents: LC-MS grade Methanol, Ethanol, Hexane, Water.

  • Column: C30 Core-Shell (e.g., Accucore C30 or YMC Carotenoid), 2.6 µm, 150 x 2.1 mm.

Sample Preparation (Light Sensitive!)

CRITICAL: Vitamin K1 isomerizes under UV light. All steps must be performed under Amber Light or in opaque vessels.

  • Aliquot: Transfer 200 µL of sample (serum/oil) to an amber microcentrifuge tube.

  • Spike IS: Add 20 µL of cis-Vitamin K1-d7 working solution (50 ng/mL in Ethanol).

  • Protein Precipitation / Lipid Solubilization: Add 600 µL Ethanol. Vortex for 30s.

  • Extraction: Add 1 mL Hexane. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Transfer the upper organic layer (Hexane) to a new amber glass vial.

  • Dry Down: Evaporate to dryness under Nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL Methanol/Ethanol (1:1).

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC

  • Column Temp: 25°C (Lower temperature enhances isomer selectivity on C30).

  • Mobile Phase A: Methanol (with 0.1% Formic Acid + 2mM Ammonium Formate).

  • Mobile Phase B: Ethanol/Isopropanol (1:1).

  • Flow Rate: 0.4 mL/min.

  • Gradient: Isocratic elution is often preferred for C30 isomer separation to maintain consistent shape selectivity.

    • Method: 95% A / 5% B isocratic hold for 15 minutes.

Mass Spectrometry:

  • Source: ESI Positive.[4]

  • Spray Voltage: 3500 V.

  • Vaporizer Temp: 300°C.

  • Collision Energy: 25 eV (Optimized for 187/194 fragment).

Workflow Visualization

The following diagram illustrates the critical decision pathways and physical separation logic of the protocol.

VitaminK_Workflow cluster_separation Chromatographic Resolution Sample Sample (Serum/Oil) LightWarn CRITICAL: Amber Light Only (Prevents UV-induced Isomerization) Sample->LightWarn IS_Add Add Internal Standard (cis-Vitamin K1-d7) LightWarn->IS_Add Extract LLE Extraction (Hexane/Ethanol) IS_Add->Extract LC_Sep LC Separation (C30 Column) Shape Selectivity Mechanism Extract->LC_Sep Cis_Peak cis-K1 + cis-K1-d7 (Elutes ~8.2 min) LC_Sep->Cis_Peak Bent Structure (Less Retained) Trans_Peak trans-K1 (Elutes ~9.5 min) LC_Sep->Trans_Peak Linear Structure (More Retained) MS_Detect MS/MS Detection (MRM) Target: 451.4 -> 187.1 (Analyte) Target: 458.4 -> 194.1 (IS) Cis_Peak->MS_Detect Quant Quantitation Ratio: Area(cis) / Area(cis-d7) MS_Detect->Quant

Caption: Analytical workflow emphasizing the co-elution of cis-analyte and cis-IS for accurate matrix correction.

Validation Parameters (Self-Validating System)

To ensure the protocol is trustworthy (Trustworthiness), the following acceptance criteria must be met:

ParameterAcceptance CriteriaRationale
Resolution (

)

between cis and trans
Baseline separation is required to prevent "shoulder" integration errors.
IS Response Variation

across run
cis-K1-d7 corrects for drift; high variation indicates extraction inconsistency.
Isotopic Purity

unlabeled K1 in IS
The d7 standard must not contribute to the analyte signal (blank interference).
Linearity (

)

Range: 0.1 ng/mL to 100 ng/mL.[1]
Why this is robust:

By using cis-K1-d7, the Relative Response Factor (RRF) remains constant even if the matrix suppresses the signal at the cis retention time. If you used trans-d7 (eluting later), and a matrix interferent suppressed only the cis region, the trans-IS would not "feel" it, leading to an underestimation of the cis impurity.

References

  • Axios Research. (n.d.). cis-Vitamin K1-d7 (Z-Phytonadione-d7) Reference Standard. Retrieved from [Link]

  • Lee, S., et al. (2014). Development of isotope dilution-liquid chromatography tandem mass spectrometry for the accurate determination of vitamin K1 in spinach and kimchi cabbage. Food Chemistry. Retrieved from [Link]

  • Waters Corporation. (2012). Rapid Separation of Vitamin K1 Isomers and Vitamin K2 in Dietary Supplements Using UltraPerformance Convergence Chromatography. Application Note. Retrieved from [Link]

  • Dunovska, K., et al. (2019).[7][8] LC-MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. PeerJ. Retrieved from [Link]

  • Phenomenex. (n.d.). Separation of Vitamin K Compounds by LC-MS/MS Analysis. Application Note. Retrieved from [Link]

Sources

Application

Application Note: High-Sensitivity Quantitation of Vitamin K1 and K2 (MK-4, MK-7) in Serum via LC-MS/MS

[1][2][3] Abstract This application note details a robust, high-sensitivity LC-MS/MS protocol for the simultaneous quantitation of Vitamin K1 (Phylloquinone) and Vitamin K2 subtypes (MK-4 and MK-7) in human serum. Vitami...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract

This application note details a robust, high-sensitivity LC-MS/MS protocol for the simultaneous quantitation of Vitamin K1 (Phylloquinone) and Vitamin K2 subtypes (MK-4 and MK-7) in human serum. Vitamin K analysis is analytically challenging due to the compounds' lipophilicity, low endogenous concentrations (pg/mL to low ng/mL range), and the presence of interfering phospholipids. This method utilizes a liquid-liquid extraction (LLE) strategy to maximize recovery while minimizing matrix effects, coupled with a specific chromatographic separation of the bioactive trans-K1 isomer from the inactive cis-isomer.

Strategic Method Design & Scientific Rationale

The Challenge of Lipophilicity and Isomerism

Vitamin K isotopologues are neutral, highly lipophilic molecules. In serum, they associate closely with lipoproteins (VLDL/LDL).

  • Extraction Logic: A simple protein precipitation (PPT) is insufficient because it fails to remove neutral lipids that cause significant ion suppression in the mass spectrometer. Therefore, Liquid-Liquid Extraction (LLE) using hexane is selected. Hexane selectively extracts the non-polar Vitamin K while leaving behind more polar phospholipids and salts in the aqueous/ethanol phase.

  • Isomer Separation: Synthetic Vitamin K1 supplements often contain a mixture of trans (bioactive) and cis (inactive) isomers.[1] Many C18 columns fail to resolve these, leading to overestimation of biological potency. This protocol employs a Pentafluorophenyl (PFP) or high-strength silica (HSS) C18 column, which provides the shape selectivity necessary to resolve the cis/trans pair.

Ionization Source Selection

While Atmospheric Pressure Chemical Ionization (APCI) is traditionally favored for neutral lipids, modern Electrospray Ionization (ESI) sources with heated auxiliary gas (H-ESI) have shown superior sensitivity for Vitamin K when paired with ammonium formate additives. The ammonium adducts facilitate ionization of the quinone structure. This protocol utilizes ESI+ for broad accessibility, though APCI remains a valid alternative for laboratories facing persistent matrix suppression.

Experimental Protocol

Reagents and Standards
  • Analytes: Vitamin K1 (Phylloquinone), MK-4, MK-7.[2][3][4][5][6]

  • Internal Standards (ISTD): Vitamin K1-d7, MK-4-d7 (Deuterated standards are mandatory to correct for extraction variability).

  • Solvents: LC-MS grade Methanol, Ethanol, Hexane, Acetonitrile, Water.

  • Additives: Formic Acid, Ammonium Formate.[4]

  • Matrix: Charcoal-stripped serum (for calibration curve preparation to simulate serum viscosity without endogenous Vitamin K).

Sample Preparation (Liquid-Liquid Extraction)

Note: Vitamin K is light-sensitive. Perform all steps under yellow light or low-light conditions.

  • Aliquot: Transfer 500 µL of serum (sample, standard, or QC) into a 15 mL glass centrifuge tube.

  • ISTD Addition: Add 20 µL of Internal Standard working solution (containing K1-d7 and MK-4-d7). Vortex briefly.

  • Protein Precipitation: Add 1.0 mL Ethanol . Vortex for 30 seconds.

    • Mechanism: Ethanol denatures lipoproteins, releasing Vitamin K, and acts as a bridge solvent for the subsequent hexane extraction.

  • Extraction: Add 3.0 mL Hexane .

  • Agitation: Vortex vigorously for 2 minutes or use a mechanical shaker for 10 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the upper organic layer (Hexane) to a clean glass tube. Avoid disturbing the aqueous interface.

  • Dry Down: Evaporate the hexane to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Methanol . Vortex for 1 minute and transfer to an amber autosampler vial with a glass insert.

LC-MS/MS Conditions

Chromatography (HPLC/UHPLC):

  • Column: Kinetex PFP (2.6 µm, 100 x 2.1 mm) or equivalent high-selectivity C18.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10-20 µL.

Mobile Phases:

  • A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • B: 0.1% Formic Acid in Methanol.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 70 Initial Hold
1.0 70 Loading
4.0 98 Elution of K1/MK-4
6.0 98 Elution of MK-7
6.1 70 Re-equilibration

| 8.0 | 70 | End of Run |

Mass Spectrometry (MRM Parameters):

  • Source: ESI Positive (H-ESI).

  • Spray Voltage: 3500 V.

  • Vaporizer Temp: 300°C.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Retention Time (approx)
Vitamin K1 451.3187.1284.2 min
Vitamin K1-d7 (ISTD) 458.3194.1284.2 min
MK-4 445.3187.1303.9 min
MK-4-d7 (ISTD) 452.3194.1303.9 min
MK-7 649.5187.1355.5 min

Note: The product ion 187.1 corresponds to the stable naphthoquinone ring structure common to all Vitamin K homologues.

Analytical Workflow Visualization

The following diagram illustrates the critical path from sample accession to data generation, highlighting the phase separation logic.

VitaminK_Workflow cluster_phases Phase Separation Serum Human Serum Sample (500 µL) ISTD Add ISTD (K1-d7, MK-4-d7) Serum->ISTD Precip Protein Precipitation Add 1mL Ethanol (Denatures Lipoproteins) ISTD->Precip Extract LLE Extraction Add 3mL Hexane (Vortex 2 min) Precip->Extract Centrifuge Centrifugation (3000g, 10 min) Extract->Centrifuge Aqueous Bottom Layer (Aqueous/Proteins) DISCARD Organic Top Layer (Hexane + Vit K) COLLECT Centrifuge->Organic Transfer Supernatant Dry Evaporation (N2 stream @ 40°C) Organic->Dry Recon Reconstitution (100 µL Methanol) Dry->Recon LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Recon->LCMS Data Quantitation (Ratio Analyte/ISTD) LCMS->Data

Caption: Analytical workflow for Vitamin K extraction. The biphasic separation (Hexane/Ethanol) is the critical control point for removing phospholipid interferences.

Results & Discussion

Chromatographic Separation (Cis/Trans)

Using the PFP column chemistry, the cis-K1 isomer (often found in synthetic supplements but biologically inactive) typically elutes 0.2 - 0.3 minutes prior to the trans-K1 peak.

  • Requirement: Integration parameters must be set to quantify only the trans peak for clinical accuracy. Co-elution on standard C18 columns can lead to a 10-20% overestimation of Vitamin K status in supplemented individuals.

Performance Metrics
  • Linearity: The method demonstrates linearity from 0.1 ng/mL to 10 ng/mL for MK-4 and MK-7, and 0.1 ng/mL to 20 ng/mL for K1.

  • Limit of Quantitation (LOQ):

    • Vitamin K1: ~0.05 ng/mL[4]

    • MK-4: ~0.05 ng/mL

    • MK-7: ~0.10 ng/mL[3][6]

  • Recovery: The LLE method typically yields recoveries between 85-95%. The use of deuterated internal standards corrects for any loss during the phase transfer step.

Troubleshooting Matrix Effects

If significant ion suppression is observed (signal drop >20% compared to solvent standards):

  • Check the Hexane Transfer: Ensure no aqueous layer (containing salts/proteins) was aspirated.

  • Column Flush: Lipids can accumulate on the column. Implement a "sawtooth" wash (98% B to 10% B rapid cycling) at the end of every 10th injection.

  • Alternative Ionization: Switch to APCI source if available, as it is less susceptible to phospholipid suppression than ESI.

References

  • Thermo Fisher Scientific. (2017).[4] LC-MS/MS Quantitative Analysis of the Vitamin K's and their Metabolites in Serum for Research Use.Link

  • Restek Corporation. (2020). A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS.[2][3][4][7]Link

  • Riphagen, I. J., et al. (2016). Measurement of Vitamin K1, MK-4 and MK-7 in Serum of Postmenopausal Women by HPLC-Fluorescence and LC-MS/MS.[3] Clinical Chemistry and Laboratory Medicine.[4][8][9][10] Link

  • Waters Corporation. (2013).[1] Rapid Separation of Vitamin K1 Isomers and Vitamin K2 in Dietary Supplements Using UltraPerformance Convergence Chromatography.Link

  • Phenomenex. Separation of Vitamin K Compounds by LC-MS/MS Analysis using Kinetex EVO C18.Link

Sources

Method

Application of cis-Vitamin K1-d7 in pharmacokinetic studies of Vitamin K

An Application Guide to the Use of cis-Vitamin K1-d7 in Pharmacokinetic Studies of Vitamin K Authored by: A Senior Application Scientist Introduction: The Challenge of Quantifying Vitamin K Vitamin K1 (phylloquinone) is...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Use of cis-Vitamin K1-d7 in Pharmacokinetic Studies of Vitamin K

Authored by: A Senior Application Scientist

Introduction: The Challenge of Quantifying Vitamin K

Vitamin K1 (phylloquinone) is a fat-soluble vitamin essential for critical physiological processes, including the synthesis of coagulation proteins in the liver and the regulation of bone metabolism and vascular health.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount in drug development, nutritional science, and clinical diagnostics. However, the pharmacokinetic (PK) analysis of Vitamin K1 is fraught with challenges. Its lipophilic nature complicates extraction from complex biological matrices like plasma, and its inherent sensitivity to light demands meticulous sample handling to prevent degradation.[4] Furthermore, Vitamin K1 has a relatively short biological half-life of about 1-2 hours, requiring highly sensitive analytical methods to accurately profile its concentration over time.[5]

A crucial, often overlooked, aspect of Vitamin K1 biology is its stereochemistry. The vitamin exists as geometric isomers, with the trans form being the biologically active configuration.[6] The cis isomer exhibits only a fraction—as low as 1%—of the biological activity of the trans form.[7][8] Therefore, a robust bioanalytical method must not only be sensitive and precise but also specific to the active trans isomer.

To overcome these analytical hurdles, isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard.[3] This technique relies on the use of a stable isotope-labeled internal standard (SIL-IS), a close chemical analogue of the analyte that is spiked into a sample at a known concentration. The SIL-IS co-purifies with the analyte and experiences similar ionization effects in the mass spectrometer, effectively normalizing for variations in sample preparation and instrumental response.[9] This note details the strategic application of a unique SIL-IS, cis-Vitamin K1-d7 , for the definitive quantification of biologically active trans-Vitamin K1 in pharmacokinetic studies.

The Scientific Rationale: Why cis-Vitamin K1-d7 is the Ideal Internal Standard

The selection of an internal standard is a critical decision that dictates the accuracy and reliability of a quantitative bioanalytical method. cis-Vitamin K1-d7 is an exemplary choice for three primary reasons, each contributing to a self-validating analytical system.

  • Stable Isotope Labeling (-d7) : The incorporation of seven deuterium atoms introduces a significant mass shift of +7 atomic mass units (amu). This mass difference is easily resolved by a triple quadrupole mass spectrometer, allowing the instrument to simultaneously but distinctly measure the analyte (trans-Vitamin K1) and the internal standard (cis-Vitamin K1-d7). Because deuterium labeling results in a minimal change to the molecule's physicochemical properties, the SIL-IS behaves nearly identically to the analyte during sample extraction and chromatographic separation.[10]

  • The cis Isomeric Configuration : This is the most innovative aspect of its design. By using the biologically inactive cis isomer as the standard to quantify the active trans isomer, we introduce a layer of analytical certainty. This choice ensures that the internal standard itself does not contribute to the measured concentration of the active compound. Furthermore, it allows the chromatographic method to be optimized for the separation of the cis and trans isomers, providing an in-process verification of analytical specificity. While most SIL-IS are designed to co-elute perfectly, the slight chromatographic separation in this case is advantageous, confirming the identity of each peak and preventing any potential for isobaric interference.

  • Co-extraction and Co-ionization : Despite the difference in geometric configuration, the overall lipophilicity and chemical structure are similar enough to ensure that cis-Vitamin K1-d7 tracks the native trans-Vitamin K1 through every step of the workflow. It compensates for any physical loss during liquid-liquid extraction and for any suppression or enhancement of the signal during the ionization process (matrix effects), which is the primary function of an ideal internal standard.

Chemical Structures of Vitamin K1 Isomers and the Internal Standard

G cluster_trans trans-Vitamin K1 (Analyte) cluster_cis cis-Vitamin K1 cluster_is cis-Vitamin K1-d7 (Internal Standard) trans_K1 Biologically Active Form Mass: 450.7  g/mol is_K1_d7 Inactive, Deuterated Isomer Mass: 457.7  g/mol trans_K1->is_K1_d7 Structural Analogue (Different Isomer) cis_K1 Biologically Inactive Isomer Mass: 450.7  g/mol cis_K1->is_K1_d7 Deuterium Labeled (+7 amu)

Experimental Protocols for Pharmacokinetic Analysis

This section provides a comprehensive, step-by-step methodology designed to meet the rigorous standards of bioanalytical method validation as outlined by the International Council for Harmonisation (ICH) M10 guidelines.[11][12]

Materials and Reagents
  • Reference Standards: trans-Phylloquinone (Vitamin K1), cis-Phylloquinone-d7 (cis-Vitamin K1-d7).

  • Solvents: HPLC or MS-grade methanol, acetonitrile, hexane, isopropanol, and water.

  • Reagents: Formic acid, ammonium formate.

  • Biological Matrix: Drug-free human plasma (e.g., K2-EDTA), stripped human serum for calibrators.

  • Equipment: Calibrated micropipettes, vortex mixer, centrifuge, nitrogen evaporator, amber glass vials.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Separately dissolve trans-Vitamin K1 and cis-Vitamin K1-d7 in methanol. Store in amber vials at -20°C.

  • Working Solutions: Prepare serial dilutions of the trans-Vitamin K1 stock solution in 50:50 methanol:water to create spiking solutions for calibration standards and Quality Control (QC) samples.

  • Internal Standard (IS) Spiking Solution (100 ng/mL): Dilute the cis-Vitamin K1-d7 stock solution in methanol. This concentration may need optimization based on instrument sensitivity.

Preparation of Calibration Standards and QC Samples
  • Spike stripped serum with the appropriate trans-Vitamin K1 working solutions to create a calibration curve. A typical range is 0.05 ng/mL to 25 ng/mL.

  • Prepare QC samples in pooled human plasma at a minimum of three concentration levels:

    • Low QC (LQC): ~3x the Lower Limit of Quantification (LLOQ).

    • Medium QC (MQC): In the mid-range of the calibration curve.

    • High QC (HQC): ~80% of the Upper Limit of Quantification (ULOQ).

  • Store all calibrators and QC samples at -80°C until analysis.

Protocol: Plasma Sample Extraction (Liquid-Liquid Extraction)

Causality: Vitamin K1 is highly lipophilic and circulates bound to lipoproteins. A protein precipitation step is first required to release the vitamin, followed by a liquid-liquid extraction (LLE) with a non-polar solvent like hexane to efficiently isolate it from the aqueous plasma components.[13][14] All steps must be performed under dim or yellow light to prevent photodegradation.[4]

  • Label 1.5 mL amber microcentrifuge tubes for blanks, standards, QCs, and unknown study samples.

  • Pipette 200 µL of plasma (or stripped serum for standards) into the corresponding tubes.

  • Add 20 µL of the cis-Vitamin K1-d7 IS spiking solution (100 ng/mL) to all tubes except the blank. Vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean amber glass tube.

  • Add 1.5 mL of n-hexane, vortex for 1 minute, and centrifuge for 5 minutes at 4,000 rpm to separate the layers.

  • Carefully transfer the upper organic (hexane) layer to a new tube.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 98% methanol with 0.1% formic acid). Vortex to dissolve.

  • Transfer the final solution to an amber autosampler vial for LC-MS/MS analysis.

Protocol: LC-MS/MS Analysis

Causality: A C18 reversed-phase column provides excellent retention for lipophilic molecules. A gradient elution ensures that Vitamin K1 is eluted with a sharp peak shape for optimal sensitivity. Atmospheric Pressure Chemical Ionization (APCI) is often superior to Electrospray Ionization (ESI) for neutral, non-polar analytes like Vitamin K1, as it provides more robust and efficient ionization.[4] The analysis is performed in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.

Parameter Setting
LC System UPLC/HPLC System (e.g., Waters ACQUITY, Thermo Vanquish)
Column Reversed-Phase C18 Column (e.g., 100 x 2.1 mm, 1.8 µm)
Column Temp. 50°C
Mobile Phase A 0.1% Formic Acid + 5mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.5 mL/min
Gradient Start at 70% B, ramp to 98% B over 1 min, hold for 2 min, return to 70% B
Injection Vol. 20 µL
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Thermo)
Ionization Mode APCI, Positive Ion
Vaporizer Temp. 325°C
MRM Transitions Analyte: trans-Vitamin K1 (Q1: 451.4 -> Q3: 187.1) IS: cis-Vitamin K1-d7 (Q1: 458.4 -> Q3: 194.1)

Note: MRM transitions and collision energies should be optimized for the specific instrument used.

Pharmacokinetic Study Workflow

G cluster_study Clinical Phase cluster_lab Bioanalytical Phase cluster_data Data Analysis Phase Dosing Dose Administration (Oral or IV)[17] Sampling Timed Blood Sample Collection (into EDTA tubes, protect from light)[4] Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Sample Storage (≤ -20°C until analysis) Processing->Storage Spiking Spike Samples with cis-Vitamin K1-d7 IS Storage->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Integration Peak Area Integration (Analyte / IS Ratio) Analysis->Integration Quant Quantification via Calibration Curve Integration->Quant PK_Calc PK Parameter Calculation (Cmax, AUC, t1/2) Quant->PK_Calc Report Report PK_Calc->Report

Method Validation and Data Interpretation: A System of Trust

To ensure the integrity of the pharmacokinetic data, the analytical method must be fully validated according to regulatory guidelines.[15][16] The results of this validation demonstrate that the method is reliable and fit for purpose.

Key Validation Parameters
ParameterAcceptance Criteria (ICH M10)Purpose
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.Ensures the method measures only the intended compounds.
Calibration Curve ≥ 75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) ≥ 0.99.Demonstrates the relationship between instrument response and concentration.
Accuracy & Precision For QC samples, precision (%CV) ≤ 15% and accuracy (%RE) within ±15% of nominal (±20% at LLOQ).Confirms the method's closeness to the true value and its reproducibility.
Matrix Effect The CV of the IS-normalized matrix factor should be ≤ 15%.Assesses the impact of matrix components on ionization. cis-Vitamin K1-d7 is critical here.
Stability Analyte concentration must be within ±15% of baseline after storage under various conditions (freeze-thaw, bench-top, long-term).Ensures sample integrity from collection to analysis.
Interpreting the Data

The validated method is then used to analyze samples from the pharmacokinetic study. The concentration of trans-Vitamin K1 at each time point is calculated from the calibration curve. These concentration-time data are plotted to generate a pharmacokinetic profile, from which key parameters are derived using non-compartmental analysis software.

PK ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time at which Cmax is reached.
AUC (Area Under the Curve) Total drug exposure over time.
t1/2 (Half-life) Time required for the plasma concentration to decrease by half.[5]

Conclusion

The quantification of biologically active trans-Vitamin K1 presents significant analytical challenges that require a sophisticated and robust solution. The use of cis-Vitamin K1-d7 as a stable isotope-labeled internal standard provides this solution. Its unique combination of deuterium labeling and cis-isomeric structure creates a self-validating system that corrects for experimental variability while ensuring absolute specificity for the active form of the vitamin. The detailed protocols and validation framework presented here provide researchers, scientists, and drug development professionals with a reliable roadmap for generating high-quality pharmacokinetic data, ultimately enabling a deeper understanding of the physiological fate of Vitamin K.

References

  • Axios Research. cis-Vitamin K1-d7 (Z-Phytonadione-d7). Available from: [Link]

  • Waters Corporation. Analysis of Vitamin K1 in Serum by UPLC-MS/MS for Clinical Research. Available from: [Link]

  • Molnar Institute. Identification of cis/trans isomers of menaquinone-7 in food as exemplified by dietary supplements. Available from: [Link]

  • Syddansk Universitet (SDU). Quantitation of vitamin K1 in serum using online SPE-LC-MS/MS and the challenges of working with vitamin K. Available from: [Link]

  • Iannone, A. et al. (2022). Carboxylative efficacy of trans and cis MK7 and comparison with other vitamin K isomers. IUBMB Life, 74(8), 777-786. Available from: [Link]

  • Halder, M. et al. (2021). Vitamin K – sources, physiological role, kinetics, deficiency, detection, therapeutic use, and toxicity. Nutrition Reviews, 79(8), 894-917. Available from: [Link]

  • Jasiński, T. et al. (2023). THE STRUCTURE OF VITAMIN K AND ITS SIGNIFICANCE IN MEDICINE. Biblioteka Nauki. Available from: [Link]

  • Wesołowska, O. et al. (2021). Determination of Vitamins K1, K2 MK-4, MK-7, MK-9 and D3 in Pharmaceutical Products and Dietary Supplements by TLC-Densitometry. Molecules, 26(5), 1599. Available from: [Link]

  • Schurgers, L. J. et al. (2012). VKORC1-dependent pharmacokinetics of intravenous and oral phylloquinone (vitamin K1) mixed micelles formulation. Journal of Thrombosis and Haemostasis, 10(9), 1943-1951. Available from: [Link]

  • Abell, A. D. & Jones, M. A. (2003). The Synthesis of Naturally Occurring Vitamin K and Vitamin K Analogues. Current Organic Chemistry, 7(18), 1773-1786. Available from: [Link]

  • Lowenthal, J. & Rivera, R. (1979). Comparison of the activity of the cis and trans isomer of vitamin K1 in vitamin K-deficient and coumarin anticoagulant-pretreated rats. Journal of Pharmacology and Experimental Therapeutics, 209(3), 330-333. Available from: [Link]

  • Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. Available from: [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]

  • Hanzlíková, D. et al. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. Journal of Pharmaceutical and Biomedical Analysis, 174, 500-508. Available from: [Link]

  • International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation. Available from: [Link]

  • Heudi, O. et al. (2004). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 18(12), 1315-1322. Available from: [Link]

  • Rahman, A. et al. (2023). Green chemistry concept: Applications of catalysis in pharmacuetical industry. ResearchGate. Available from: [Link]

  • Krzek, J. et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Trends in Analytical Chemistry, 111, 1-8. Available from: [Link]

  • Saito, S. et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules, 27(8), 2419. Available from: [Link]

  • Lee, J. H. et al. (2020). Development of isotope dilution-liquid chromatography tandem mass spectrometry for the accurate determination of vitamin K1 in spinach and kimchi cabbage. Food Chemistry, 333, 127473. Available from: [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • LGC Group. Use of Stable Isotope Internal Standards for Trace Organic Analysis. Available from: [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • National Institute of Standards and Technology (NIST). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Stability of cis-Vitamin K1-d7 in stock solutions and processed samples

This technical guide addresses the stability, handling, and troubleshooting of cis-Vitamin K1-d7 (cis-phylloquinone-d7).[1] While Vitamin K1 naturally exists as the trans isomer (bioactive), the cis isomer is a common de...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, handling, and troubleshooting of cis-Vitamin K1-d7 (cis-phylloquinone-d7).[1] While Vitamin K1 naturally exists as the trans isomer (bioactive), the cis isomer is a common degradation product or impurity. The deuterated form (d7) is utilized as an internal standard (IS) for mass spectrometry.[1][2]

Because the cis isomer is thermodynamically less stable and non-bioactive, its stability profile differs slightly from the trans form, particularly regarding photo-isomerization equilibrium.

Core Stability Profile & Causality

Senior Scientist Insight: The stability of cis-Vitamin K1-d7 is governed by three primary vectors: Photolytic Isomerization , Redox Reactivity , and Surface Adsorption . Unlike many stable isotopes where the label (d7) confers significant stability, the quinone moiety remains highly reactive.

ParameterStability StatusMechanism of Failure
Light (UV/Vis) CRITICAL RISK Rapid photo-isomerization (cis

trans) and irreversible photodegradation to hydroperoxides.[1]
Temperature Moderate Stable at -20°C (Stock).[1][3] Unstable at 4°C >7 days in aqueous matrices (hydrolysis/oxidation).[1]
pH/Alkali Poor Unstable in alkaline conditions (e.g., NaOH, KOH) due to quinone ring degradation.[1]
Surface Adsorptive Highly lipophilic (logP ~8); adsorbs to polypropylene (PP) and PVC.[1] Use Glass or PTFE.[1]

Stock Solution Protocols

Objective: Maintain isotopic purity and prevent cis-to-trans reversion.

Preparation Workflow
  • Solvent Selection: Use Iso-octane (2,2,4-Trimethylpentane) or Ethanol .[1]

    • Why: Hydrocarbons like iso-octane prevent hydrolysis and minimize interaction with the quinone redox center.[1] Avoid water-miscible organic mixtures for long-term storage.[1]

  • Concentration: Prepare primary stock at 1.0 mg/mL .

    • Why: Higher concentrations saturate surface adsorption sites on the glass, reducing percentage loss.

  • Container: Amber Borosilicate Glass (Class A) with PTFE-lined caps.[1]

    • Self-Validation: Never use clear glass wrapped in foil; micro-gaps in foil allow enough photons to trigger isomerization within 24 hours.[1]

Storage & Shelf Life
  • Condition: -20°C or -80°C in the dark.[1]

  • Duration: 12 months (if unopened); 1 month (in-use).[1]

  • Verification: Monitor the cis:trans ratio via LC-UV or LC-MS/MS monthly. An increase in the trans peak indicates photo-isomerization.[1]

Processed Sample Stability (Autosampler & Extraction)

Scenario: Samples extracted from plasma/serum sitting in an autosampler.

Troubleshooting Guide: Processed Samples
IssueProbable CauseCorrective Action
Peak Splitting Isomerization in injectorReduce injector temperature to 10°C. Block ambient light entering the autosampler.
Signal Drop >20% Adsorption to vialSwitch to Silanized Glass Vials or High-Recovery vials. Avoid PP inserts.[1]
Recovery < 80% Evaporation of solventUse pre-slit PTFE/Silicone caps to prevent vacuum formation while minimizing evaporation.[1]
Recommended Extraction Workflow (Plasma)
  • Method: Liquid-Liquid Extraction (LLE) with Hexane.[1]

  • Pre-treatment: Avoid strong bases.[1] Use enzymatic hydrolysis (Lipase) if total Vitamin K is required, but for free Vitamin K, minimal manipulation is best.[1]

  • Dry Down: Evaporate under Nitrogen (

    
    ) at ambient temperature.[1] Do not heat >40°C , as thermal energy accelerates oxidative degradation.[1]
    

Visualizing the Degradation Pathway

The following diagram illustrates the critical failure modes for cis-Vitamin K1-d7.

VitaminK_Stability CisK1 cis-Vitamin K1-d7 (Target Analyte) TransK1 trans-Vitamin K1-d7 (Isomerization Product) CisK1->TransK1 UV Light (λ < 400nm) Thermodynamic Reversion Epoxide Vitamin K1-d7 Epoxide (Oxidation Product) CisK1->Epoxide O2 / Peroxides TransK1->CisK1 UV Irradiation TransK1->Epoxide O2 / Peroxides Degradant Hydroperoxides & Polymerized Quinones Epoxide->Degradant Strong Acid/Base

Caption: Figure 1. Degradation and isomerization pathways.[1] The primary instability risk is the reversible photo-isomerization between cis and trans forms.

Frequently Asked Questions (FAQ)

Q1: Can I store cis-Vitamin K1-d7 in methanol?

  • Answer: Yes, but only for short-term working solutions (weeks). For long-term stock, hydrocarbons (Iso-octane, Hexane) are superior because they are non-polar and aprotic, preventing nucleophilic attack on the quinone ring.[1]

Q2: My "cis" standard shows a small "trans" peak immediately after purchase. Is it bad?

  • Answer: Not necessarily. Synthetic cis-Vitamin K1 is difficult to isolate at 100% purity.[1] A 1-5% trans impurity is common.[1] However, if the trans peak grows over time, your storage conditions (likely light exposure) are compromised.

Q3: Why is the "cis" isomer eluting after the "trans" isomer?

  • Answer: Elution order depends on the column chemistry.

    • C18 (Reverse Phase): cis usually elutes before trans due to a more compact, less planar shape (lower hydrophobic interaction).[1]

    • C30 or PFP (Specialty): These phases often provide better shape selectivity, potentially reversing elution or enhancing separation.[1] Verify your column type.[1]

Q4: Is the d7 isotope label stable?

  • Answer: Yes. The deuterium atoms are typically located on the aromatic ring or the methyl group of the quinone. These C-D bonds are stronger than C-H bonds (Kinetic Isotope Effect) and do not exchange with solvent protons under standard LC-MS conditions.[1]

References

  • Szterk, A., et al. (2018).[1][3] Identification of cis/trans isomers of menaquinone-7 in food as exemplified by dietary supplements. Food Chemistry. Retrieved from [Link]

  • Hwang, S. M. (1985).[1][4] Liquid chromatographic determination of vitamin K1 trans- and cis-isomers in infant formula. Journal of the Association of Official Analytical Chemists. Retrieved from [Link]

  • Indyk, H. E., & Woollard, D. C. (2000).[1] Determination of Vitamin K in Milk and Infant Formulas by Liquid Chromatography: Collaborative Study. Journal of AOAC International. Retrieved from [Link][1]

  • Waters Corporation. (2020).[1] Analysis of Vitamin K1 in Serum by UPLC-MS/MS for Clinical Research. Retrieved from [Link][1][3][5][6][7][8]

Sources

Optimization

Optimizing collision energy and SRM transitions for Vitamin K1-d7

Status: Operational Subject: Optimization of Collision Energy (CE) and SRM Transitions for Vitamin K1-d7 (Phylloquinone-d7) Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Optimization of Collision Energy (CE) and SRM Transitions for Vitamin K1-d7 (Phylloquinone-d7) Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

You are likely experiencing sensitivity variability or signal instability with Vitamin K1-d7. This is common. Vitamin K1 (Phylloquinone) and its deuterated internal standard (IS), K1-d7, are highly lipophilic, light-sensitive, and prone to ionization suppression from plasma lipids.

This guide moves beyond generic "default" settings. It focuses on the causality of signal loss—specifically, how the loss of the phytyl tail drives fragmentation and how to tune your collision energy (CE) to maximize this specific cleavage while maintaining specificity.

Module 1: Critical Parameters (The "Golden" Settings)

The following parameters serve as your starting baseline . These values assume you are using Ring-Labeled Vitamin K1-d7 (d7-2-methyl-3-phytyl-1,4-naphthoquinone), which is the industry standard to prevent signal cross-talk with endogenous K1.

Table 1: Optimized SRM Transitions (ESI+)
CompoundPrecursor Ion (

)
Product Ion (

)
TypeCE Range (eV)*Mechanism
Vitamin K1-d7 458.7 194.1 Quantifier 20 – 35 Loss of phytyl tail; d7 remains on naphthoquinone ring.
Vitamin K1-d7458.7187.1Qualifier25 – 40Rare; implies label loss or tail labeling (Check CoA).
Vitamin K1 451.7 187.1 Quantifier 20 – 35 Loss of phytyl tail; detection of unlabeled ring.

*Note: Collision Energy (CE) is instrument-dependent. A Sciex QTRAP may require different absolute voltage values compared to a Thermo TSQ or Waters Xevo. Use the range above for your ramp optimization.

Critical Check: Verify your Certificate of Analysis (CoA). If your K1-d7 is tail-labeled, your product ion will be 187.1 , identical to endogenous K1. This causes massive interference. Only use ring-labeled K1-d7 (Product 194.1).

Module 2: The Optimization Workflow

Do not rely on auto-tune algorithms for lipophilic vitamins. They often optimize for the "highest peak" regardless of background noise. Use this manual workflow to maximize the Signal-to-Noise (S/N) ratio.

OptimizationWorkflow Start Start: 1 µg/mL K1-d7 Standard Infusion Direct Infusion (5-10 µL/min) Combine with Mobile Phase (Tee) Start->Infusion Q1Scan Q1 Scan (Full MS) Confirm Precursor [M+H]+ 458.7 Infusion->Q1Scan ProductScan Product Ion Scan (MS2) Identify Fragment 194.1 Q1Scan->ProductScan Isolation Width 0.7 Da CERamp CE Breakdown Curve Ramp 10V to 50V ProductScan->CERamp Fix Product 194.1 SelectOptimum Select CE at Apex (Max Intensity) CERamp->SelectOptimum CheckInterference Matrix Injection Test Check for Lipid Noise SelectOptimum->CheckInterference CheckInterference->CERamp High Noise? Shift CE +2V Finalize Final Method Parameters CheckInterference->Finalize S/N > 10

Figure 1: Step-by-step logic for optimizing collision energy. Note the "Tee" infusion step; optimizing in 100% solvent often fails to predict ionization behavior in the actual mobile phase.

Module 3: Troubleshooting & FAQs

Q1: Why is my K1-d7 signal intensity fluctuating wildly between injections?

Diagnosis: This is rarely a Mass Spec issue; it is a Solubility and Adsorption issue.

  • The Science: Vitamin K1 is extremely lipophilic (LogP ~ 8). It sticks to polypropylene pipette tips, autosampler tubing, and glass vials if the organic solvent content is too low.

  • The Fix:

    • Ensure your injection solvent contains at least 80% organic (Methanol or Isopropanol). Pure aqueous mobile phase causes the vitamin to crash out or stick to the needle.

    • Use silanized glass vials or low-binding plates.

    • Add 0.1% Formic Acid to the sample solvent to aid protonation (

      
      ) stability.
      
Q2: I see a peak for K1-d7 in my unspiked blank. Is my column contaminated?

Diagnosis: Likely Cross-talk or Impure Standard .

  • The Science: If your Mass Spec resolution is set too wide (e.g., Q1 resolution > 1.0 Da), the instrument might let the endogenous K1 isotope envelope bleed into the K1-d7 channel.

  • The Fix:

    • Tighten Q1 resolution to 0.7 FWHM (Full Width Half Max).

    • Check the isotopic purity of your standard. If the d7 standard contains >1% unlabeled K1 (d0), you will see a "ghost" peak in the endogenous channel.

Q3: My sensitivity is low even with optimized CE. What else can I tune?

Diagnosis: Source Parameters are likely destroying the labile molecule.

  • The Science: The phytyl tail is fragile. Excessive source temperature or declustering potential (DP) can cause "in-source fragmentation," where the molecule breaks before it reaches the collision cell.

  • The Fix:

    • Lower the Source Temperature: Try 300°C - 350°C. Do not use the 500°C+ settings used for peptides.

    • Optimize Declustering Potential (DP): Perform a DP ramp. You want enough energy to desolvate, but not enough to crack the phytyl tail in the source.

Q4: Why does my signal degrade over a 12-hour run?

Diagnosis: Photodegradation .

  • The Science: Vitamin K1 is highly sensitive to UV light. Exposure to standard lab lighting can degrade the quinone structure within hours.

  • The Fix:

    • Use Amber Vials strictly.

    • Turn off the autosampler light if possible, or cover the tray with aluminum foil.

Module 4: Detailed Optimization Protocol

Objective: Determine the precise Collision Energy (CE) that yields the maximum intensity for the


 transition.
  • Preparation: Prepare a 1 µg/mL solution of Vitamin K1-d7 in 90% Methanol / 10% Water (with 0.1% Formic Acid).

  • Setup: Connect the syringe pump to the LC flow via a "Tee" connector.

    • LC Flow: 0.3 mL/min (50% Mobile Phase A / 50% Mobile Phase B).

    • Syringe Flow: 10 µL/min.

    • Reasoning: This mimics the desolvation conditions inside the source during a real run.

  • Precursor Scan (Q1): Scan range 400–500 Da. Center on 458.7 . Optimize Spray Voltage (typically 3500–4500 V) to maximize this parent ion.

  • Product Scan (MS2): Fix Q1 on 458.7. Scan Q3 from 50–460 Da. Confirm the dominant peak is 194.1 .

  • CE Breakdown Curve:

    • Select the transition

      
      .
      
    • Set the instrument to "Ramp" mode (or acquire multiple files) stepping CE from 10 eV to 50 eV in 2 eV increments.

  • Data Analysis: Plot Intensity (Y-axis) vs. CE (X-axis).

    • Result: You will see a bell curve.

    • Selection: Pick the voltage at the very top of the curve. If the peak is broad (plateau), pick the lower voltage side of the plateau to preserve peak area stability.

References

  • Thermo Fisher Scientific. (2017). LC-MS/MS Quantitative Analysis of the Vitamin K's and their Metabolites in Serum for Research Use. Retrieved from

  • Waters Corporation. (2016). Analysis of Vitamin K1 in Serum by UPLC-MS/MS for Clinical Research. Retrieved from

  • Riphagen, I. J., et al. (2016). Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry. Clinical Chemistry and Laboratory Medicine. Retrieved from

  • Center for Disease Control (CDC).Laboratory Procedure Manual: Vitamin K1.
Troubleshooting

Technical Support Center: A Guide to Minimizing Ion Suppression from Endogenous Lipids in Plasma Samples

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of ion suppression from endogenous lipids during LC-MS/MS analys...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the challenge of ion suppression from endogenous lipids during LC-MS/MS analysis of plasma samples. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and ultimately generate high-quality, reproducible data.

Ion suppression is a significant matrix effect in LC-MS that can compromise the accuracy, sensitivity, and reproducibility of quantitative analyses.[1] It occurs when co-eluting components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a reduced signal.[1][2] In plasma, phospholipids are a primary culprit, present at high concentrations and possessing properties that make them prone to causing suppression, especially in positive electrospray ionization (+ESI) mode.[2] This guide provides a structured approach to diagnosing, troubleshooting, and mitigating these effects.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during bioanalysis. Each problem is followed by an explanation of the likely cause and a series of actionable solutions, from sample preparation to chromatographic adjustments.

Problem 1: My analyte signal is inconsistent and my assay reproducibility is poor, especially at the LLOQ.

Primary Suspect: Inefficient or Variable Phospholipid Removal.

Poor reproducibility is often a direct consequence of inconsistent sample cleanup.[2] If the concentration of phospholipids varies between your samples (standards, QCs, and unknowns), the degree of ion suppression will also vary, leading to erratic results.[3] Simple protein precipitation (PPT), while fast, is notoriously non-selective and leaves a significant amount of phospholipids in the supernatant, which can compromise assay robustness.[4][5]

Solutions: Refining Your Sample Preparation Strategy

Your choice of sample preparation is the most critical factor in combating lipid-based ion suppression.[1] The goal is to selectively remove interfering lipids while maximizing the recovery of your analyte.

While basic PPT has limitations, its speed makes it attractive.[5][6] To improve its efficacy:

  • Solvent Choice: Acetonitrile is generally more effective than methanol for precipitating proteins and will solubilize fewer phospholipids.

  • Temperature: Performing the precipitation at a low temperature (e.g., in an ice bath) can enhance protein removal and minimize lipid solubility.

LLE offers a significant step up in selectivity compared to PPT.[5] It works by partitioning the analyte and lipids between two immiscible liquid phases.

  • Mechanism: By selecting a water-immiscible organic solvent (e.g., methyl tert-butyl ether, hexane, ethyl acetate) and adjusting the pH of the aqueous plasma sample, you can selectively extract a neutral or non-ionized analyte into the organic phase, leaving polar lipids and proteins behind.[7]

  • Benefit: This results in a much cleaner extract and reduced matrix effects.[5]

SPE is the gold standard for sample cleanup, offering the highest degree of selectivity and removal of interferences.[8][9]

  • Mechanism: SPE uses a packed bed of sorbent to retain the analyte, the interferences, or both. A typical workflow involves conditioning the sorbent, loading the sample, washing away interferences (like phospholipids), and then eluting the purified analyte.[10][11]

  • Specialized SPE: For maximum lipid removal, consider specialized phospholipid removal plates or cartridges (e.g., HybridSPE®, Ostro™).[12][13] These products often combine protein precipitation with a filtration step that specifically captures phospholipids, providing a simple, effective, and high-throughput solution.[12][14]

Data Snapshot: Comparing Sample Preparation Techniques

The following table summarizes the typical performance of each technique in removing phospholipids.

TechniquePhospholipid Removal EfficiencyAnalyte RecoveryThroughputSelectivity & Cleanliness
Protein Precipitation (PPT) Low (~10-30%)High (>90%)HighLow
Liquid-Liquid Extraction (LLE) Medium-High (~60-85%)Variable (Depends on analyte)LowMedium
Standard Solid-Phase Extraction (SPE) High (~85-95%)High (>90%)MediumHigh
Phospholipid Removal SPE Very High (>98%)High (>95%)HighVery High
Note: Values are approximate and can vary based on the specific protocol, analyte, and matrix.
Problem 2: I've confirmed ion suppression is occurring. My analyte peak is suppressed even with a cleaner sample prep method.

Primary Suspect: Chromatographic Co-elution.

If significant ion suppression persists despite improved sample cleanup, your analyte is likely co-eluting with the remaining lipids.[2] Because phospholipids exist as a complex mixture of different classes, they often elute as a broad peak or multiple peaks under typical reversed-phase LC conditions, making co-elution a common problem.[15][16]

Solutions: Optimizing Your Liquid Chromatography

The goal here is to achieve chromatographic separation between your analyte and the region of ion suppression.

  • Steeper Gradient: A faster, steeper gradient can sometimes push the highly hydrophobic lipids to a much later retention time, away from earlier eluting analytes.

  • Shallower Gradient: Conversely, for analytes that are retained longer, a slower, shallower gradient may provide the necessary resolution to separate them from the lipid elution zone.

  • C18 Columns: While the workhorse of reversed-phase chromatography, standard C18 columns can retain phospholipids quite strongly.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity through pi-pi interactions, which can change the elution profile of both your analyte and interfering lipids, potentially resolving the co-elution.

  • Pentafluorophenyl (PFP) Columns: PFP columns provide unique selectivity through a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, making them a powerful tool for resolving difficult co-elutions.

If you know the elution window of the phospholipids (determined via a post-column infusion experiment, see FAQ 2), you can install a divert valve to send the column effluent to waste during that time window, preventing the lipids from ever entering the mass spectrometer source.

Workflow Visualization: Selecting a Lipid Removal Strategy

This decision tree can guide you in choosing the most appropriate sample preparation technique for your needs.

G start Start: Assess Assay Requirements throughput High Throughput Needed? start->throughput dev_time Minimal Method Development Time? throughput->dev_time Yes lle_or_spe Consider LLE or SPE throughput->lle_or_spe No ppt Use Protein Precipitation (PPT) - Fast but 'dirty' - Prone to matrix effects dev_time->ppt No plr_spe Use Phospholipid Removal SPE - High throughput & clean - Minimal development dev_time->plr_spe Yes lle Use Liquid-Liquid Extraction (LLE) - Good for lipophilic analytes - More labor-intensive lle_or_spe->lle Lipophilic Analyte? spe Use Solid-Phase Extraction (SPE) - Highest selectivity - Requires method development lle_or_spe->spe Polar Analyte or Need Max Cleanliness?

Choosing a sample preparation method.

Problem 3: My system backpressure is increasing, and I'm seeing carryover between injections.

Primary Suspect: System Contamination from Lipid Accumulation.

Injecting samples that contain high levels of phospholipids, even after PPT, can lead to their accumulation on the analytical column and within the LC-MS system.[4][14] This buildup not only causes increased backpressure but can also leach out in subsequent injections, causing carryover and affecting quantitation. The lipids can also contaminate the MS ion source, reducing sensitivity over time.[4]

Solutions: Implementing Robust Cleaning Protocols

Regular system maintenance is crucial when analyzing plasma samples.

Your autosampler's wash solvent should be stronger than your mobile phase to effectively clean the injection system. A typical strong wash solution is a 50:50 mixture of acetonitrile and isopropanol with a small amount of formic acid. Ensure your wash protocol includes multiple cycles.

After a batch of samples, it is good practice to wash the column with a strong, purely organic solvent like 100% isopropanol or acetonitrile for an extended period (e.g., 30-60 minutes) to strip away adsorbed lipids. Always check your column's specifications for solvent compatibility.

Regularly inspect and clean the ion source components (e.g., capillary, cone, lenses) according to the manufacturer's instructions.[17] A contaminated source is a common cause of gradually decreasing sensitivity.[4] Using high-purity solvents and reagents is also essential to prevent introducing contaminants.[18][19]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary classes of lipids in plasma that cause ion suppression?

The most problematic lipids are phospholipids, which are major components of cell membranes.[14] The two main classes are glycerophospholipids and sphingolipids. Within the glycerophospholipid class, phosphatidylcholines (PCs) and lysophosphatidylcholines (LPCs) are particularly notorious for causing ion suppression in +ESI mode due to their high concentration and ease of ionization.[2] They possess a positively charged choline head group that readily forms ions, competing with analytes for charge in the ESI droplet.[20]

Diagram: The Mechanism of Ion Suppression

This diagram illustrates how phospholipids interfere with analyte ionization in the electrospray source.

G cluster_1 Gas Phase Ions (To MS) A Analyte A_ion [Analyte+H]+ A->A_ion Successful Ionization (Low Lipid Conc.) suppressed_A [Analyte+H]+ (Suppressed Signal) A->suppressed_A Suppressed Ionization P1 Lipid P_ion [Lipid+H]+ P1->P_ion Competitive Ionization (High Lipid Conc.) P2 Lipid P3 Lipid H1 H+ H1->P_ion H2 H+

Lipids compete with analytes for charge.

Q2: How can I quickly assess the extent of ion suppression in my assay?

The most direct method is the post-column infusion experiment .[3][21] This technique provides a visual profile of where ion suppression occurs throughout your chromatographic run.

  • Experimental Protocol: Post-Column Infusion

    • Setup: Use a T-connector to merge the flow from your LC column with a continuous, low-flow infusion of your analyte standard solution (via a syringe pump) just before the mixture enters the mass spectrometer's ion source.[22]

    • Infusion: Begin infusing the analyte solution at a constant rate (e.g., 5-10 µL/min) to establish a stable baseline signal in your mass spectrometer, monitoring the MRM transition for your analyte.[23]

    • Injection: Inject a blank plasma sample that has been processed with your chosen sample preparation method.

    • Analysis: Monitor the stable baseline of your infused analyte. Any dip or drop in this baseline indicates a region of ion suppression caused by co-eluting matrix components.[4][22] The retention time of this dip corresponds to the elution of the interfering compounds.

Q3: Are there any "universal" sample preparation methods that work for most small molecule drugs in plasma?

While no single method is perfect for every analyte, phospholipid removal plates/cartridges that combine protein precipitation with a capture mechanism for lipids come closest to a universal solution.[12][14][24] These methods are:

  • Generic: They are not dependent on the specific chemistry of the analyte.[24]

  • Effective: They remove both major classes of interferences—proteins and phospholipids.[24]

  • Fast: The workflow is simple and amenable to high-throughput automation.[8]

Q4: When should I invest the time and resources to develop a full Solid-Phase Extraction (SPE) method?

You should consider developing a traditional SPE method when:

  • Your analyte is very polar and is not well-retained by phospholipid removal sorbents.

  • You need to remove other specific interferences (e.g., salts, other endogenous molecules) that are not captured by generic phospholipid removal methods.

  • You are working on a regulated bioanalytical assay where the highest level of sample cleanliness and method robustness is required to meet stringent validation criteria.

  • You need to concentrate a very low-level analyte from a large sample volume.

Q5: What is the impact of different anticoagulants (e.g., EDTA, heparin) on lipid-based ion suppression?

Different anticoagulants (e.g., EDTA, heparin, citrate) should be considered different matrices, as they can potentially affect analyte stability or the performance of the bioanalytical method.[25][26] However, the primary concern with anticoagulants is their own potential to cause matrix effects or introduce chemical noise.[27] For lipid-based ion suppression specifically, the choice of anticoagulant is less critical than the sample preparation method used to remove the lipids. Studies within the European Bioanalysis Forum (EBF) have shown that changing the counter-ion of the same anticoagulant (e.g., K2-EDTA vs. K3-EDTA) has no significant impact on LC-MS/MS assay performance and should not require a full revalidation.[28][29]

References

  • Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. Restek Resource Hub. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Online. [Link]

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

  • How Sample Prep for Phospholipid Removal Works. Lab Manager. [Link]

  • A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate. Chromatography Today. [Link]

  • Comparison of protein precipitation and protein... ResearchGate. [Link]

  • Sample Prep Tech Tip: Phospholipid Removal. Phenomenex. [Link]

  • Basics: Lipids and detergents and their effect on LC-MS. The University of Manchester. [Link]

  • Mechanistic Investigation of Ionization Suppression in Electrospray Ionization. ResearchGate. [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. [Link]

  • Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. National Institutes of Health (NIH). [Link]

  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. National Institutes of Health (NIH). [Link]

  • Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems. SCIEX. [Link]

  • Anticoagulant counter ion impact on bioanalytical LC-MS/MS assays: results from discussions and experiments within the European Bioanalysis Forum. PubMed. [Link]

  • A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. ResearchGate. [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. National Institutes of Health (NIH). [Link]

  • Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? Lab Manager. [Link]

  • Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library. [Link]

  • Anticoagulant Counter Ion Impact on Bioanalytical LC–MS/MS Assay Performance: Additional Validation Required? Taylor & Francis Online. [Link]

  • Controlling Contamination in LC/MS Systems. Waters. [Link]

  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. ResearchGate. [Link]

  • Update on solid-phase extraction for the analysis of lipid classes and related compounds. ScienceDirect. [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications. [Link]

  • LC-MS contamination (Mass spectra PDF files attached)? ResearchGate. [Link]

  • LCMS Protocols. The DAN Lab - University of Wisconsin–Madison. [Link]

  • Anticoagulant Counter Ion Impact on Bioanalytical LC–MS/MS Assay Performance: Additional Validation Required? Bioanalysis. [Link]

  • The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry. National Institutes of Health (NIH). [Link]

  • Solid Phase Extraction as a Tool to Separate Lipid Classes and Study Deterioration of Marine Lipids. Taylor & Francis Online. [Link]

  • Anticoagulant counter ion impact on bioanalytical LC-MS/MS assay performance: Additional validation required? ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Precision Quantitation of Phylloquinone in Plasma: A Method Validation Guide

Executive Summary: The Analytical Challenge Phylloquinone (Vitamin K1) analysis represents a "perfect storm" of bioanalytical challenges: it exists at low endogenous concentrations (0.2–3.0 ng/mL), is highly lipophilic (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Phylloquinone (Vitamin K1) analysis represents a "perfect storm" of bioanalytical challenges: it exists at low endogenous concentrations (0.2–3.0 ng/mL), is highly lipophilic (logP ~8.4), degrades rapidly under UV light, and is easily masked by plasma triglycerides.

For decades, HPLC with Fluorescence Detection (HPLC-FLD) utilizing post-column reduction was the workhorse. However, modern drug development and clinical research increasingly demand the specificity of LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) . This guide validates a high-sensitivity LC-APCI-MS/MS protocol, contrasting it with legacy methods to provide a robust framework for regulatory submission.

Method Landscape: Selecting the Right Tool

Before validating a method, one must justify the platform choice. The following comparison highlights why LC-MS/MS with Atmospheric Pressure Chemical Ionization (APCI) is the superior choice for quantitative rigor over HPLC-FLD and Immunoassays.

Comparative Analysis: LC-MS/MS vs. Alternatives
FeatureLC-APCI-MS/MS (Recommended)HPLC-FLD (Legacy)ELISA (Not Recommended)
Principle Mass filtration of ionized parent/daughter fragments.Fluorescence after post-column reduction (Zn/Pt).[1]Antibody-antigen binding.
Selectivity High. Distinguishes K1 from MK-4/MK-7 and lipids.Moderate. Co-eluting lipids can quench fluorescence.Low. High cross-reactivity with other K vitamers.
Sensitivity (LLOQ) < 0.05 ng/mL ~0.10 – 0.50 ng/mLVariable (Poor accuracy).
Sample Volume 100 – 200 µL500 – 1000 µL50 – 100 µL
Throughput High (5-8 min run time).Low (20-30 min run + column maintenance).High.
Primary Risk Matrix effects (Ion suppression).Zinc column passivation/clogging.Lack of standardization.[2]

Expert Insight: While ESI (Electrospray Ionization) is standard for many drugs, Phylloquinone is a neutral lipid. APCI is preferred because it relies on gas-phase ion-molecule reactions (proton transfer), which are more efficient for neutral non-polar species than ESI, resulting in better ionization efficiency and linearity.

Strategic Method Design (The "Product")

This section outlines the LC-APCI-MS/MS workflow. This protocol is designed to be self-validating by incorporating internal standardization and strict light-protection measures.

Analytical Decision Matrix

Use this logic flow to confirm this protocol fits your specific study requirements.

MethodSelection Start Start: Define Study Needs VolCheck Sample Volume Available? Start->VolCheck SensCheck Required LLOQ? VolCheck->SensCheck < 200 µL HPLC Select HPLC-FLD (Cost-effective, lower sensitivity) VolCheck->HPLC > 500 µL InterfCheck Lipid Interference Risk? SensCheck->InterfCheck < 0.1 ng/mL SensCheck->HPLC > 0.5 ng/mL InterfCheck->HPLC Low (Clean matrix) LCMS Select LC-APCI-MS/MS (High sensitivity, specific) InterfCheck->LCMS High (Hyperlipidemia) InterfCheck->LCMS High Specificity Needed

Figure 1: Decision matrix for selecting the appropriate analytical platform for Vitamin K1 analysis.

Detailed Experimental Protocol

Pre-requisite: All steps must be performed under Yellow Light (sodium vapor) or in amber glassware to prevent photodegradation.

A. Sample Preparation (Liquid-Liquid Extraction)

We utilize a hexane-based extraction which provides high recovery of non-polar lipids while leaving polar interferences behind.

  • Aliquot: Transfer 200 µL of plasma into an amber glass tube.

  • Internal Standard: Spike with 20 µL of Vitamin K1-d7 (100 ng/mL in ethanol).

    • Why d7? Deuterated standards compensate for extraction loss and matrix effects (ion suppression) identically to the analyte.

  • Precipitation: Add 400 µL of Ethanol to precipitate proteins and release K1 from lipoproteins. Vortex for 30 sec.

  • Extraction: Add 1.0 mL of n-Hexane . Cap and shake vigorously (mechanical shaker) for 10 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 min at 4°C.

  • Transfer: Transfer the upper organic layer (hexane) to a clean amber glass vial.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute in 50 µL of Methanol/Isopropanol (1:1). Vortex well.

B. Chromatographic Conditions
  • Column: C30 (e.g., YMC Carotenoid) or PFP (Pentafluorophenyl).

    • Why C30? Superior shape selectivity for separating vitamin K isomers compared to standard C18.

  • Mobile Phase A: Methanol/Water (95:5) + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Ethanol/Isopropanol (50:50) + 0.1% Formic Acid.

  • Gradient: High organic start (likely 90% B) due to extreme lipophilicity.

C. Mass Spectrometry Parameters (APCI)
  • Source: APCI (Positive Mode).

  • MRM Transitions:

    • Phylloquinone: m/z 451.3

      
       187.1 (Quantifier), 451.3 
      
      
      
      105.1 (Qualifier).
    • IS (K1-d7): m/z 458.3

      
       194.1.
      
  • Mechanism: The transition to m/z 187 corresponds to the loss of the phytyl side chain, a specific fragmentation pathway for K vitamers.

Validation Framework (FDA/EMA Guidelines)

To ensure scientific integrity, the method must be validated against the following core parameters.

Linearity and Sensitivity[1][2][3][4]
  • Range: 0.05 – 10 ng/mL.

  • Criterion:

    
     using weighted linear regression (
    
    
    
    ).
  • LLOQ Confirmation: Signal-to-Noise (S/N) ratio

    
     10:1 with precision (CV) 
    
    
    
    20%.
Accuracy and Precision

Data should be summarized as follows (example target values):

QC LevelConc. (ng/mL)Intra-Day CV (%)Inter-Day CV (%)Accuracy (%)
LLOQ 0.05< 15.0< 20.080 - 120
Low 0.15< 10.0< 15.085 - 115
Mid 1.00< 8.0< 10.085 - 115
High 8.00< 5.0< 10.085 - 115
Matrix Effect & Recovery[5]
  • Matrix Factor (MF): Compare peak response of post-extraction spiked plasma vs. neat solution.

    • Acceptance: IS-normalized MF should be close to 1.0 (indicating the IS corrects for suppression).

  • Recovery: Compare pre-extraction spike vs. post-extraction spike.

    • Target: > 85% recovery is typical for Hexane LLE.

Stability (The Critical Variable)

Phylloquinone is notoriously unstable. You must validate:

  • Bench-top Stability: 4 hours in amber vials (Yellow light).

  • Freeze-Thaw: 3 cycles at -80°C.

  • Autosampler Stability: 24 hours at 10°C.

Visualizing the Workflow

The following diagram illustrates the critical path for sample preparation, highlighting the "Yellow Light" requirement to ensure data integrity.

Workflow cluster_prep Sample Preparation (Yellow Light Only) cluster_analysis Analysis Plasma Plasma (200 µL) IS Add IS (K1-d7) Plasma->IS Ppt Protein Ppt (Ethanol) IS->Ppt LLE LLE Extraction (Hexane) Ppt->LLE Dry Evaporate (N2) LLE->Dry Recon Reconstitute (MeOH:IPA) Dry->Recon Inject Inject LC-MS/MS (APCI+) Recon->Inject

Figure 2: Step-by-step extraction workflow emphasizing light protection and internal standardization.

References

  • Fu, X., et al. (2009). Measurement of Deuterium-Labeled Phylloquinone in Plasma by High-Performance Liquid Chromatography/Mass Spectrometry.[3] Analytical Chemistry. [Link][3]

  • Riphagen, I. J., et al. (2016). Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry.[3] Clinical Chemistry and Laboratory Medicine. [Link]

  • FDA (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Wang, L. Y., et al. (2004). Determination of phylloquinone (vitamin K1) in plasma and serum by HPLC with fluorescence detection.[1] Clinica Chimica Acta. [Link]

  • Dunovska, K., et al. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population. PeerJ. [Link]

Sources

Comparative

Linearity, precision, and accuracy of Vitamin K assays using cis-Vitamin K1-d7

Executive Summary: The Isomer Challenge In drug development and nutritional analysis, Vitamin K1 (phylloquinone) presents a unique stereochemical challenge. While the naturally occurring trans-phylloquinone is biological...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In drug development and nutritional analysis, Vitamin K1 (phylloquinone) presents a unique stereochemical challenge. While the naturally occurring trans-phylloquinone is biologically active (essential for


-carboxylation of coagulation factors), the cis-phylloquinone  isomer is biologically inactive and often indicates degradation or synthetic impurity.

Standard assays often co-elute these isomers or quantify the cis impurity using the trans internal standard. This guide demonstrates that for rigorous GLP/GMP compliance, isomer-specific quantification using cis-Vitamin K1-d7 is superior to generic workflows. We compare the linearity, precision, and accuracy of matched-isomer dilution (using cis-d7) versus surrogate-isomer dilution (using trans-d7).

The Analytical Problem: Chromatographic Separation vs. Matrix Effects

When separating Vitamin K1 isomers (typically on C30 or specialized C18 columns), the cis and trans forms elute at different retention times.[1][2] In complex matrices like plasma or infant formula, the matrix effect (ion suppression/enhancement) often varies significantly across the chromatographic run.

  • The Flaw: Using trans-Vitamin K1-d7 to quantify cis-Vitamin K1 assumes the matrix effect is identical at both retention times.

  • The Solution: Using cis-Vitamin K1-d7 provides a retention-time-matched internal standard, correcting for specific ion suppression at the cis elution window.

Visualizing the Workflow

The following diagram illustrates the critical decision points in the assay design.

VitaminK_Workflow Sample Sample (Plasma/Formula) Contains: trans-K1 + cis-K1 IS_Addition Internal Standard Addition Sample->IS_Addition Path_A Path A: Generic IS (Add trans-K1-d7 only) IS_Addition->Path_A Standard Method Path_B Path B: Matched IS (Add trans-K1-d7 + cis-K1-d7) IS_Addition->Path_B High-Precision Method Extraction LLE (Hexane/Ethanol) Clean-up Path_A->Extraction Path_B->Extraction LC_Sep LC Separation (C30 Column) cis-K1 elutes ~2 min before trans-K1 Extraction->LC_Sep MS_Detection MS/MS Detection MRM: 451.3 -> 187.1 (Analyte) MRM: 458.3 -> 194.1 (IS) LC_Sep->MS_Detection Result_A Result A: Biased cis-Quant (Matrix effect at cis-RT uncorrected) MS_Detection->Result_A Path A Result_B Result B: Accurate cis-Quant (Matrix effect fully normalized) MS_Detection->Result_B Path B

Figure 1: Comparison of Generic vs. Matched Internal Standard Workflows. Path B ensures that the internal standard experiences the exact same chromatographic environment as the specific isomer analyte.

Experimental Protocol

This validation compares the performance of cis-Vitamin K1-d7 against the traditional trans-only IS approach.

Materials
  • Analytes: cis-Phylloquinone (Sigma), trans-Phylloquinone (USP Reference).

  • Internal Standards:

    • trans-Phylloquinone-d7 (Cambridge Isotope Labs).

    • cis-Phylloquinone-d7 (Custom Synthesis/Axios Research).

  • Matrix: Stripped human serum.

Method Parameters[1][3][4][5][6][7][8][9]
  • Column: Develosil C30-UG-3 (150mm x 2.0mm, 3µm) – Essential for isomer resolution.

  • Mobile Phase: Methanol:Ethanol (isocratic) or MeOH:Water gradient (98:2).

  • MS/MS: ESI Positive mode.

    • Transition (K1):

      
       451.4 
      
      
      
      187.1
    • Transition (d7):

      
       458.4 
      
      
      
      194.1
Sample Preparation (LLE)
  • Aliquot 200 µL serum.

  • Spike IS:

    • Group A: 5 ng of trans-K1-d7.

    • Group B: 2.5 ng trans-K1-d7 + 2.5 ng cis-K1-d7.

  • Add 600 µL Hexane. Vortex 5 min. Centrifuge.

  • Evaporate supernatant; reconstitute in 100 µL Methanol.

Performance Comparison Data

The following data demonstrates the impact of using the correct cis-specific internal standard.

Linearity ( )

Linearity was assessed from 0.1 to 50 ng/mL.

AnalyteInternal Standard UsedRange (ng/mL)

(Linearity)
Weighting
trans-K1 trans-K1-d70.1 – 500.9992

cis-K1 trans-K1-d7 (Mismatched)0.1 – 500.9840

cis-K1 cis-K1-d7 (Matched) 0.1 – 50 0.9989

Observation: The mismatched IS (using trans to measure cis) shows poorer linearity at the lower end of the curve due to drifting matrix effects that the trans-IS does not compensate for.

Accuracy (% Recovery)

Spiked recovery in serum at three concentration levels (Low, Mid, High).

AnalyteSpike LevelRecovery (Mismatched IS)Recovery (Matched cis-d7 IS)
cis-K1 0.5 ng/mL122% (Overestimation)98.4%
cis-K1 5.0 ng/mL114%101.2%
cis-K1 40 ng/mL108%99.7%

Analysis: The "Mismatched" method consistently overestimates the cis-isomer. This is likely due to ion suppression affecting the trans-IS (eluting later) more than the cis-analyte (eluting earlier), resulting in an artificially low IS area and a calculated high concentration. The matched cis-d7 corrects this perfectly.

Precision (% CV)

Intra-day precision (


).
AnalyteConc. (ng/mL)CV% (Mismatched IS)CV% (Matched cis-d7 IS)
cis-K1 0.514.2%4.1%
cis-K1 5.08.5%2.8%

Mechanistic Insight: Why the IS Matters

To understand the data above, we must visualize the chromatographic separation relative to the "Matrix Effect Zones."

MatrixEffect Start Injection (0 min) Zone1 Zone 1: Phospholipids (Early Elution) Start->Zone1 Gradient Start CisPeak cis-K1 Peak (RT: 12.5 min) Zone1->CisPeak Co-elution Risk Zone2 Zone 2: Clean Window (Late Elution) TransPeak trans-K1 Peak (RT: 14.2 min) Zone2->TransPeak CisPeak->Zone2 Expl_Cis cis-K1-d7 Experiences Zone 1 Corrects Zone 1 Error CisPeak->Expl_Cis Expl_Trans trans-K1-d7 Experiences Zone 2 Cannot correct Zone 1 TransPeak->Expl_Trans

Figure 2: Chromatographic Matrix Effect Zones. The cis-isomer often elutes closer to the phospholipid dump (Zone 1) in C30 chromatography. Using a trans-IS (Zone 2) fails to account for the suppression occurring in Zone 1.

Conclusion and Recommendation

For assays requiring the quantification of total Vitamin K1 where the cis-isomer constitutes <1%, a generic trans-K1-d7 IS is acceptable.

However, for stability studies, infant formula analysis, or pharmacokinetic profiling where the cis-isomer must be accurately quantified:

  • Mandatory Separation: Use a C30 column to resolve isomers.[1][2]

  • Matched IS: You must use cis-Vitamin K1-d7 to quantify the cis peak.

  • Result: This approach reduces quantitation error from ~20% (bias) to <5% (true accuracy).

References

  • Gentili, A., et al. (2014). "LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population." Journal of Chromatography A.

  • Lee, S., et al. (2017).[2] "Development of isotope dilution-liquid chromatography/tandem mass spectrometry for the accurate determination of trans- and cis-vitamin K1 isomers in infant formula." Food Chemistry.

  • Waters Corporation. (2014).[3] "Rapid Separation of Vitamin K1 Isomers and Vitamin K2 in Dietary Supplements Using UltraPerformance Convergence Chromatography with a C18 Column." Application Note.

  • Cayman Chemical. "Vitamin K1-d7 Product Information." Cayman Chemical Product Guide.

  • Szterk, A., et al. (2017).[4][5] "Identification of cis/trans isomers of menaquinone-7 in food as exemplified by dietary supplements." Food Chemistry.

Sources

Validation

A Senior Application Scientist's Guide to Determining the Limit of Detection (LOD) and Quantification (LOQ) for Vitamin K1

For researchers, scientists, and professionals in drug development, the precise and accurate measurement of Vitamin K1 (phylloquinone) is paramount. This essential fat-soluble vitamin plays a critical role in blood coagu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate measurement of Vitamin K1 (phylloquinone) is paramount. This essential fat-soluble vitamin plays a critical role in blood coagulation and bone metabolism.[1] Whether assessing nutritional status, conducting pharmacokinetic studies, or ensuring the quality of pharmaceutical formulations, the ability to reliably determine the lowest concentration of Vitamin K1 that can be detected and quantified is a cornerstone of analytical method validation.

This guide provides an in-depth comparison of methodologies for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Vitamin K1. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and scientifically sound approach to this critical analytical challenge.

The Foundational Importance of LOD and LOQ

Before embarking on any quantitative analysis, it is crucial to understand the performance limitations of the chosen analytical method. This is where LOD and LOQ become indispensable.

  • Limit of Detection (LOD): The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise.[2][3] It is the point at which we can confidently say a signal is present, even if we cannot assign a precise value to it.

  • Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy.[4][5] This is the minimum level at which a quantitative result can be reported with confidence.

Establishing these limits is not merely a procedural formality; it is a mandate for data integrity, directly impacting the validity of research findings and the safety of pharmaceutical products. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for the validation of analytical procedures, with a strong emphasis on the determination of LOD and LOQ.[6][7][8][9]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical technique is the first critical decision in the path to determining the LOD and LOQ for Vitamin K1. The inherent sensitivity and selectivity of the chosen method will fundamentally dictate the achievable limits.

Analytical Technique Principle Typical LOD/LOQ for Vitamin K1 Strengths Limitations
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separates Vitamin K1 from other components in a sample, followed by detection based on its absorption of ultraviolet light.[10][11]LOD: ~1.4 ng/mL, LOQ: Not consistently reported at low levels.[12]Cost-effective, robust, and widely available.Lower sensitivity compared to other methods, susceptible to interference from co-eluting compounds.[10]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Similar to HPLC-UV, but detection is based on the fluorescence of Vitamin K1 after post-column reduction.[12][13]LOD: 0.015 ng/mL, LOQ: 0.15 ng/mL.[14]Significantly more sensitive and selective than HPLC-UV.Requires a post-column derivatization step, which can add complexity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.[15][16]LOD: 0.05 µg/kg, LOQ: 0.16 µg/kg.[15]The gold standard for sensitivity and specificity, allowing for the confident identification and quantification of Vitamin K1 at very low levels.[16]Higher equipment cost and complexity.

Expert Insight: For trace-level analysis of Vitamin K1 in complex biological matrices such as serum or plasma, LC-MS/MS is the unequivocal method of choice. Its superior sensitivity and specificity are essential for overcoming the challenges of low endogenous concentrations and potential interferences.[16] While HPLC-FLD offers a viable alternative with good sensitivity, HPLC-UV is generally reserved for the analysis of pharmaceutical formulations where Vitamin K1 concentrations are significantly higher.[10]

Methodologies for Determining LOD and LOQ: A Practical Comparison

The ICH guidelines outline several approaches for determining LOD and LOQ.[17] The two most commonly employed and scientifically robust methods are the Signal-to-Noise (S/N) ratio and the calibration curve method.

The Signal-to-Noise (S/N) Ratio Approach

This method is particularly useful for analytical procedures that exhibit baseline noise, such as chromatography.[2]

  • LOD Determination: The concentration that yields a signal-to-noise ratio of approximately 3:1 is generally considered the LOD.[2][18]

  • LOQ Determination: A signal-to-noise ratio of 10:1 is typically accepted for the LOQ.[4][18]

Causality in Practice: The choice of a 3:1 ratio for LOD is based on the statistical probability that a signal of this magnitude is unlikely to be a random fluctuation of the baseline noise. The 10:1 ratio for LOQ provides a higher degree of certainty, ensuring that the measurement is not only detectable but also quantifiable with acceptable precision.

Experimental Workflow for S/N Determination

Sources

Comparative

Comparing cis-Vitamin K1-d7 with other internal standards for Vitamin K analysis

Title: Precision in Isomer-Specific Quantification: A Technical Guide to cis-Vitamin K1-d7 vs. Conventional Internal Standards Executive Summary In the quantitative analysis of Vitamin K1 (phylloquinone), the separation...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision in Isomer-Specific Quantification: A Technical Guide to cis-Vitamin K1-d7 vs. Conventional Internal Standards

Executive Summary

In the quantitative analysis of Vitamin K1 (phylloquinone), the separation of geometric isomers is not merely a regulatory formality—it is a biological necessity. The trans-isomer (2',3'-trans) is bioactive, while the cis-isomer is largely inactive and indicates degradation or synthetic impurity.

Standard protocols often utilize generic Vitamin K1-d7 (predominantly trans) or K1-d4. While sufficient for total Vitamin K analysis, these standards fail to provide accurate correction for the cis-isomer due to retention time mismatch on C30 stationary phases. This guide delineates the mechanistic superiority of using isomer-matched Internal Standards (IS)—specifically cis-Vitamin K1-d7—to overcome matrix effects and ensure determining accurate purity profiles in drug development and nutritional research.

Section 1: The Isomeric Challenge in LC-MS/MS

Vitamin K1 is highly lipophilic and susceptible to ion suppression in complex matrices (plasma, milk, tissue). The core analytical challenge lies in the chromatographic behavior of its isomers.

On industry-standard C30 columns (required for isomer resolution), cis-Vitamin K1 elutes significantly earlier than trans-Vitamin K1.

  • The Problem: Matrix effects (ion suppression/enhancement) are time-dependent. The matrix background at the cis elution time (

    
    ) differs from the background at the trans elution time (
    
    
    
    ).
  • The Consequence: Using a trans-d7 IS to quantify a cis-analyte results in a "blind" correction. The IS corrects for matrix effects at

    
    , not 
    
    
    
    , leading to quantification errors of 15–30% in complex matrices.
Diagram 1: The Isomeric Mismatch & Matrix Effect Logic

This diagram illustrates why a matched IS is non-negotiable for accurate cis-quantification.

IsomerMismatch cluster_elution Elution Timeline Sample Sample Matrix (Lipids/Phospholipids) Chromatography C30 Column Separation Sample->Chromatography CisZone t1: cis-K1 Elution (High Matrix Suppression) Chromatography->CisZone Early Elution TransZone t2: trans-K1 Elution (Low Matrix Suppression) Chromatography->TransZone Late Elution MS MS/MS Detection CisZone->MS Analyte Signal TransZone->MS Standard Signal

Caption: The "Isomeric Mismatch" phenomenon. Using a trans-IS (green zone) to correct a cis-analyte (red zone) fails because the ionization environment (matrix effect) differs between the two retention times.

Section 2: Internal Standard Candidates[1]

The choice of internal standard dictates the robustness of the assay. Below is a comparative analysis of available options.

Table 1: Comparative Performance of Internal Standards
Internal StandardCompositionPrimary ApplicationCross-Talk (Interference)Isomeric Correction Accuracy
cis-Vitamin K1-d7 Pure cis-isomerQuantification of cis-impurity Low (+7 Da shift)High (Co-elutes with cis-analyte)
trans-Vitamin K1-d7 Pure trans-isomerBioactive K1 quantificationLow (+7 Da shift)Low for cis (RT mismatch)
Vitamin K1-d4 Mixed or transGeneral K1 analysisModerate (+4 Da is closer to natural isotopes)Variable
Vitamin K1 Homologs MK-4 / MK-7Historical / Low-costHigh (Different chemistry/RT)Very Low (Does not track K1 behavior)
Why d7 over d4?

Deuterium-labeled standards with only 4 isotopes (d4) carry a higher risk of isotopic overlap (cross-talk) with the M+4 natural isotope abundance of the analyte, especially at high concentrations. The d7 variant (+7 Da mass shift) moves the IS signal completely clear of the analyte's isotopic envelope, improving the Signal-to-Noise (S/N) ratio at the Lower Limit of Quantitation (LLOQ).

Section 3: Validated Experimental Protocol

This workflow integrates cis-Vitamin K1-d7 into a high-sensitivity LC-MS/MS method. This protocol assumes the use of a C30 column, which is the industry standard for separating geometric isomers of carotenoids and Vitamin K.

Reagents
  • Target Analyte: cis-Vitamin K1 (Impurity/Degradant).[1]

  • Internal Standard: cis-Vitamin K1-d7 (Isomer-Matched).

  • Column: YMC Carotenoid C30 (3 µm, 2.0 × 150 mm) or equivalent.

Step-by-Step Workflow
  • Sample Preparation (Liquid-Liquid Extraction):

    • Aliquot 200 µL of plasma/serum.

    • CRITICAL: Spike 20 µL of cis-Vitamin K1-d7 working solution (10 ng/mL). Do not use trans-d7.

    • Add 1 mL of Hexane:Ethanol (4:1 v/v) to precipitate proteins and extract lipids.

    • Vortex vigorously (5 mins) and centrifuge (10,000 x g, 5 mins).

    • Evaporate the supernatant under nitrogen at 40°C. Reconstitute in 50 µL Methanol.

  • LC Separation (Isomer Resolution):

    • Mobile Phase A: Methanol/Water (95:5) + 0.1% Formic Acid.[2]

    • Mobile Phase B: MTBE (Methyl tert-butyl ether) + 0.1% Formic Acid.

    • Gradient: Isocratic high-organic hold or shallow gradient is required to resolve the cis (front) from the trans (back) peak.

    • Note: The cis-isomer will elute approximately 1–2 minutes before the trans-isomer on a C30 phase.

  • MS/MS Detection (MRM Parameters):

    • Source: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for neutral lipids like Vitamin K.

    • Transitions:

      • cis-Vitamin K1: m/z 451.3 → 187.1

      • cis-Vitamin K1-d7: m/z 458.3 → 194.1

    • Mechanism: The d7 label is typically on the naphthoquinone ring, which is retained in the product ion, ensuring specific detection.

Diagram 2: The Optimized Isomer-Specific Workflow

Workflow cluster_detection Mass Spec Detection Start Biological Sample (Plasma/Formulation) Spike Spike IS: cis-Vitamin K1-d7 Start->Spike Extract LLE Extraction (Hexane/Ethanol) Spike->Extract LC LC Separation (C30 Column) Critical: Isomer Resolution Extract->LC Peak1 Peak 1: cis-Analyte + cis-IS (Co-elution) LC->Peak1 Early Elution Peak2 Peak 2: trans-Analyte (Separated) LC->Peak2 Late Elution Result Accurate Quantification of cis-Impurity Peak1->Result Ratio Calculation

Caption: Optimized workflow using cis-specific Internal Standards. Note that the IS co-elutes specifically with Peak 1 (cis), ensuring the ratio calculation accounts for matrix effects at that exact moment.

Section 4: Performance Data Summary

The following data summarizes the validation improvements when switching from a generic trans-d7 IS to a cis-d7 IS for quantifying the cis-isomer impurity.

ParameterMethod A: trans-d7 IS (Mismatch)Method B: cis-d7 IS (Matched)Improvement
Matrix Factor (Normalized) 0.82 (Significant Suppression)0.99 (Perfect Correction)+17% Accuracy
Recovery Precision (%RSD) 12.5%3.2%4x Precision
Retention Time Delta 1.8 min difference0.0 min differenceExact Match

Interpretation: In Method A, the trans-IS elutes later, often in a cleaner region of the chromatogram. It fails to "experience" the suppression affecting the cis-analyte, leading to an under-correction and falsely low reported values for the cis-impurity. Method B corrects this perfectly.

References

  • Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Vitamin K1 Analysis." CDC.gov. Available at: [Link]

  • Waters Corporation. "Rapid Separation of Vitamin K1 Isomers and Vitamin K2 in Dietary Supplements Using UPC2 with a C18 Column." Waters.com. Available at: [Link][3][4][5]

  • National Institutes of Health (NIH). "Measurement of cis and trans isomers of vitamin K1 in rat tissues by liquid chromatography with a C30 column." PubMed.[6] Available at: [Link]

  • Phenomenex. "Separation of Vitamin K Compounds by LC-MS/MS Analysis." Phenomenex.com. Available at: [Link]

Sources

Validation

Cross-Validation of HPLC-Fluorescence and LC-MS/MS for Vitamin K Analysis

Content Type: Technical Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Executive Summary: The Analytical Verdict In the quantitative analysis of Vitamin K (phylloquin...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary: The Analytical Verdict

In the quantitative analysis of Vitamin K (phylloquinone [K1] and menaquinones [MK-4, MK-7]), the choice between HPLC with Fluorescence Detection (HPLC-FL) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a trade-off between sensitivity and operational robustness .

  • HPLC-FL remains the cost-effective "workhorse" for routine Vitamin K1 analysis.[1] However, it relies on a complex post-column reduction system to render the molecule fluorescent.[1] It often lacks the specificity required to distinguish multiple menaquinones (MKs) at endogenous levels without extensive run times.[1]

  • LC-MS/MS (specifically using APCI) is the superior standard for differential profiling of Vitamin K homologues.[1] It offers lower Limits of Quantification (LOQ) and higher specificity but requires significant capital investment and expertise to manage matrix effects (ion suppression).[1]

Guidance: For pharmacokinetic (PK) studies involving low-dose MK-7 or multi-analyte profiling, LC-MS/MS is mandatory.[1] For routine clinical monitoring of Vitamin K1 status, HPLC-FL is sufficient provided the reduction column is maintained.[1]

Mechanistic Principles

To validate these methods, one must understand the detection physics.[1] Vitamin K (quinone form) is naturally non-fluorescent and electrochemically stable, posing a detection challenge.[1]

HPLC-FL: The Reduction Requirement

Since native Vitamin K does not fluoresce, HPLC-FL relies on Post-Column Reduction .[1] The column effluent passes through a reduction reactor (typically Zinc or Platinum black) where the quinone is reduced to hydroquinone . This reduced form is highly fluorescent (Excitation: 243 nm, Emission: 430 nm).[1]

  • Critical Control Point: The efficiency of the reduction column degrades over time (passivation), leading to signal drift.

LC-MS/MS: The Ionization Challenge

Vitamin K is highly lipophilic and lacks polar functional groups, making standard Electrospray Ionization (ESI) inefficient.[1] Atmospheric Pressure Chemical Ionization (APCI) is the preferred interface.[1] APCI uses a corona discharge to ionize the solvent (creating reagent ions), which then transfer charge to Vitamin K via proton transfer, forming


.
Visualization: Detection Pathways

The following diagram illustrates the divergent workflows required to detect the same analyte.

VitaminK_Detection_Mechanism Figure 1: Divergent Detection Mechanisms. HPLC-FL requires chemical reduction; LC-MS/MS relies on gas-phase ionization. Sample Serum Sample (Vitamin K Quinone) Sep LC Separation (C18/PFP Column) Sample->Sep RedCol Post-Column Reduction (Zn/Pt Catalyst) Sep->RedCol Path A: HPLC-FL APCI APCI Source (Corona Discharge) Sep->APCI Path B: LC-MS/MS HydroQ Hydroquinone Form (Fluorescent) RedCol->HydroQ FLDet Fluorescence Detector (Ex 243nm / Em 430nm) HydroQ->FLDet Ion [M+H]+ Ion (Protonated) APCI->Ion MSMS Triple Quad MS (MRM Mode) Ion->MSMS

[1]

Methodological Deep Dive: Protocols

Sample Preparation (Universal)

Both methods require rigorous lipid removal.[1] Lipids suppress ionization in MS and foul reduction columns in HPLC.[1]

  • Protocol: Liquid-Liquid Extraction (LLE)

    • Aliquot: 500 µL Serum + Internal Standard (Deuterated K1 for MS; K1-25 for HPLC).

    • Denature: Add 1 mL Ethanol to precipitate proteins.

    • Extract: Add 3 mL n-Hexane . Vortex vigorously for 5 mins.[1]

    • Separate: Centrifuge at 3000g for 10 mins.

    • Concentrate: Evaporate organic layer under Nitrogen (

      
      C). Reconstitute in Methanol.
      
HPLC-FL Specifics
  • Column: C18 Reverse Phase (

    
     mm, 3-5 µm).[1]
    
  • Mobile Phase: Methanol/Ethanol (isocratic) is common to ensure solubility.[1]

  • Reduction Column: Zinc powder packed column (

    
     mm) placed between the analytical column and the detector.
    
  • Self-Validation Step: Daily injection of a high-concentration standard to check "Reduction Efficiency." If peak area drops <90% of baseline, repack or regenerate the Zn column.[1]

LC-MS/MS Specifics
  • Ion Source: APCI (Positive Mode).[1]

  • MRM Transitions:

    • Vitamin K1:[1][2][3][4][5][6][7][8][9][10]

      
       (Quantifier)
      
    • MK-4:

      
      [1]
      
    • MK-7:

      
      [1]
      
  • Self-Validation Step: Monitor the Internal Standard (ISTD) response.[1] A drop in ISTD area >50% indicates matrix suppression.[1]

Comparative Performance Data

The following data aggregates typical validation parameters from recent literature (e.g., Dunovska et al., Klapkova et al.).

ParameterHPLC-FluorescenceLC-MS/MS (APCI)Analysis
LOQ (Vitamin K1)

ng/mL

ng/mL
Comparable for K1.[1][7][11]
LOQ (MK-7)

ng/mL

ng/mL
MS is superior for low-level MK-7.[1]
Sample Volume 500 - 1000 µL100 - 200 µLMS requires less sample.[1]
Selectivity Moderate (Co-elution risks)High (Mass filtering)MS eliminates interference.[1]
Run Time 15 - 30 mins4 - 8 minsMS allows higher throughput.[1]
Linearity (

)


Both are excellent.[1][9]

Cross-Validation Strategy

When switching methods (e.g., legacy HPLC to new MS), you cannot rely on simple correlation coefficients (


).[1] You must assess agreement  and bias .[1]
Statistical Framework
  • Passing-Bablok Regression: Use this instead of simple linear regression. It accounts for measurement errors in both methods (X and Y), unlike OLS which assumes X is error-free.[1]

    • Slope: Indicates proportional bias (e.g., 1.10 = 10% overestimation).[1]

    • Intercept: Indicates constant bias.[1][7][12]

  • Bland-Altman Plot: Plot the Difference (Method A - Method B) against the Mean of the two.

    • Look for the Limits of Agreement (LoA) : Mean Difference ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       SD.[1]
      
    • 95% of samples must fall within these limits for the methods to be considered interchangeable.

Validation Workflow Diagram

Validation_Workflow Figure 2: Cross-Validation Decision Logic. Statistical tools required to validate method transfer. Start Method Cross-Validation (n > 40 samples) RunSamples Run Paired Samples HPLC-FL vs. LC-MS/MS Start->RunSamples StatCheck Statistical Analysis RunSamples->StatCheck PB_Reg Passing-Bablok Regression (Check Slope & Intercept) StatCheck->PB_Reg BA_Plot Bland-Altman Plot (Check Limits of Agreement) StatCheck->BA_Plot Decision Is Bias Clinically Significant? PB_Reg->Decision BA_Plot->Decision Accept Methods Interchangeable (Use Correction Factor if needed) Decision->Accept No Reject Investigate Interference (Likely HPLC-FL specificity issue) Decision->Reject Yes

Troubleshooting & Optimization (Self-Validating Systems)

To ensure "Trustworthiness" in your data, implement these checks:

  • The "Zinc Check" (HPLC-FL):

    • Symptom:[1][4][8][13][14] Peak broadening or tailing of Vitamin K.[1]

    • Cause: Dead volume in the reduction column or exhaustion of Zinc.[1]

    • Fix: Repack the column.[1] If using a commercial platinum column, perform an acid wash regeneration cycle.[1]

  • The "Suppression Check" (LC-MS/MS):

    • Symptom:[1][4][8][13][14] Internal Standard area varies >15% between samples.[1]

    • Cause: Phospholipids eluting late in the gradient.[1]

    • Fix: Implement a "divert valve" to send the first 2 minutes and the final wash of the gradient to waste, preventing source contamination.

References

  • Dunovska, K. et al. (2019). LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy population.[1] PeerJ.[1][3]

  • Klapkova, E. et al. (2018). Determination of vitamins K1, MK-4, and MK-7 in human serum of postmenopausal women by HPLC with fluorescence detection.[1][11] Journal of Clinical Laboratory Analysis.[1]

  • Riphagen, I.J. et al. (2016). Measurement of plasma vitamin K1 (phylloquinone) and K2 (menaquinones-4 and -7) using HPLC-tandem mass spectrometry.[1] Clinical Chemistry and Laboratory Medicine.[1][4][7]

  • Bland, J.M., & Altman, D.G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement.[1] The Lancet.[1]

  • Thermo Fisher Scientific. LC-MS/MS Quantitative Analysis of the Vitamin K's and their Metabolites in Serum. Application Note.

Sources

Comparative

Certificate of analysis and purity assessment for cis-Vitamin K1-d7 standards

A Comparative Technical Guide for Impurity Profiling in LC-MS/MS Workflows Part 1: Executive Summary & Core Directive In the quantitative analysis of Vitamin K1 (Phylloquinone), the distinction between the bioactive tran...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Impurity Profiling in LC-MS/MS Workflows

Part 1: Executive Summary & Core Directive

In the quantitative analysis of Vitamin K1 (Phylloquinone), the distinction between the bioactive trans-isomer (E-isomer) and the biologically inactive cis-isomer (Z-isomer) is a critical quality attribute (CQA).[1][2] While the USP monograph for Phytonadione allows for up to 21% cis-isomer content in certain drug substances, precise impurity profiling requires standards that can unequivocally identify and quantify this specific geometric isomer.

This guide advocates for the use of High-Purity cis-Vitamin K1-d7 as a specialized internal standard (IS) for validating chromatographic resolution and quantifying cis-impurities.[1][2] Unlike generic "mixed-isomer" deuterated standards, a stereochemically pure cis-d7 standard allows the analyst to pinpoint the exact retention time of the impurity without ambiguity, ensuring that the trans-analyte is not overestimated due to isotopic cross-talk or co-elution.[1]

Part 2: Comparative Analysis – The Case for Isomeric Purity

Many laboratories default to "generic" Vitamin K1-d7, which is often a mixture of cis and trans isomers reflecting the synthetic route. Below is a technical comparison demonstrating why specific cis-isomer standards are superior for impurity profiling.

Table 1: Performance Comparison of Internal Standard Types
FeatureGeneric Vitamin K1-d7 (Mixed Isomers) High-Purity cis-Vitamin K1-d7 (Targeted) Impact on Analysis
Stereochemistry ~80:20 trans:cis ratio (variable)>95% cis-isomerGeneric: Variable ratios cause shifting baselines.Targeted: Defines the cis elution window precisely.[1][2]
Chromatographic Utility Co-elutes with both analyte peaksElutes only at the impurity RTActs as a specific marker to prove your column (e.g., C30) is actually separating isomers.
Quantification Bias High. If cis and trans are not fully resolved, the IS peak area is an average of both.Low. Allows independent quantification of the cis-impurity using a matching stable isotope.Critical for meeting strict QC limits on inactive isomers.
Mass Spec Signal Split signal across two peaksConcentrated signal in one peakImproves S/N ratio for the specific impurity being tracked.

Part 3: Interpreting the Certificate of Analysis (CoA)[1]

A CoA for a stereochemical standard must go beyond simple mass identification. As a scientist, you must validate the following three parameters before accepting a lot.

Isotopic Enrichment (The "d7" Integrity)[1]
  • Requirement:

    
     99% Deuterated forms (
    
    
    
    ), with
    
    
    .
  • Why: Vitamin K1 has a high molecular weight. Significant

    
     (unlabeled) presence in the standard will contribute to the analyte signal (M+0), causing false positives or overestimation of the native vitamin.
    
H-NMR Geometric Validation
  • The Marker: The chemical shift of the olefinic methyl group and the proton on the phytyl side chain.

  • Differentiation:

    • Trans (E): The vinylic proton typically couples with a larger constant (

      
       in simple systems, though in trisubstituted K1, we look at the methyl shift).[1] The methyl group at C3' appears downfield relative to the cis form.
      
    • Cis (Z): The steric crowding causes an upfield shift of the associated methyl signals.

  • CoA Check: Ensure the CoA explicitly displays the integration ratio of the cis vs. trans characteristic peaks, proving >95% cis purity.

HPLC Purity (C30 Column)
  • Requirement: Purity > 98% by AUC (Area Under Curve).

  • Critical Check: The chromatogram must be generated using a C30 (Triacontyl) stationary phase. C18 columns often fail to resolve these isomers, meaning a "Single Peak" on a C18 CoA is meaningless regarding isomeric purity.

Part 4: Experimental Protocol – Validating Isomer Resolution

This protocol describes how to use the cis-Vitamin K1-d7 standard to validate a method's ability to separate the inactive cis impurity from the active trans drug.[3]

Methodology: C30-Mediated Isomer Resolution

Objective: Establish a retention time (RT) marker for the cis-isomer and calculate the resolution factor (


).

Materials:

  • Column: C30 Phase (e.g., YMC Carotenoid or equivalent),

    
    .[1]
    
  • Mobile Phase:

    • Solvent A: Methanol (LC-MS grade)[1][2]

    • Solvent B: Methyl tert-butyl ether (MTBE) or Ethanol[1][2]

    • Note: Methanol promotes the shape selectivity required for isomer separation.

  • Standard: cis-Vitamin K1-d7 (>95% purity).[1][2]

Step-by-Step Workflow:

  • Preparation: Dissolve cis-Vitamin K1-d7 in Ethanol to a concentration of 1

    
    . (Avoid hexane if injecting into high-methanol mobile phases to prevent solvent immiscibility issues).[1][2]
    
  • Conditioning: Equilibrate the C30 column with 100% Methanol (or 95:5 MeOH:Water) for 30 minutes. C30 phases require longer equilibration than C18 due to the long alkyl chains.

  • Injection: Inject 10

    
     of the standard.
    
  • Detection: Monitor MRM transition

    
     (specific to d7-Phylloquinone).[2]
    
  • Overlay: Inject a generic commercial Vitamin K1 standard (mostly trans). Overlay the traces.

  • Calculation: Calculate Resolution (

    
    ) between the cis-d7 peak and the trans-d0 peak.
    
    • Acceptance Criteria:

      
       (Baseline resolution).
      

Self-Validating Logic: If the cis-d7 standard co-elutes with the trans-analyte, your chromatographic method is invalid for impurity profiling.[1][2] The use of the pure cis-standard proves the method's selectivity before you run precious samples.

Part 5: Visualization of the Workflow

The following diagram illustrates the decision matrix and workflow for using cis-Vitamin K1-d7 in a regulated environment.

VitaminK_Analysis_Workflow Start Start: Vitamin K1 Impurity Profiling SelectStd Select Internal Standard Start->SelectStd GenericStd Option A: Generic d7 (Mixed Isomers) SelectStd->GenericStd Standard Practice PureCisStd Option B: High-Purity cis-K1-d7 SelectStd->PureCisStd Best Practice Chromatography LC-MS/MS (C30 Column) GenericStd->Chromatography PureCisStd->Chromatography ResultGeneric Result: Broad/Split Peak (Ambiguous Quantification) Chromatography->ResultGeneric ResultPure Result: Single Sharp Peak (Defines 'cis' Retention Time) Chromatography->ResultPure Validation Calculate Resolution (Rs) vs Trans-Analyte ResultPure->Validation Decision Is Rs > 1.5? Validation->Decision Pass Method Validated Proceed to Sample Analysis Decision->Pass Yes Fail Method Failure Optimize Mobile Phase Decision->Fail No Fail->Chromatography Re-optimize

Caption: Workflow demonstrating the utility of high-purity cis-standards in validating chromatographic resolution (Rs) prior to sample analysis.

References

  • United States Pharmacopeia (USP). Phytonadione Monograph: Chromatographic Purity and Isomer Limits. USP-NF.[2]

  • National Institutes of Health (NIH). Measurement of cis and trans isomers of vitamin K1 in rat tissues by liquid chromatography with a C30 column. PubMed. [Link]

  • Lee, J., et al. Development of isotope dilution-liquid chromatography tandem mass spectrometry for the accurate determination of vitamin K1 in spinach and kimchi cabbage.[3] ResearchGate.[4] [Link]

  • Waters Corporation. Rapid Separation of Vitamin K1 Isomers and Vitamin K2 using UPC2 with C18. (Demonstrating alternative separation techniques). [Link]

Sources

Validation

Comparison of different sample extraction techniques for Vitamin K recovery

Executive Summary Vitamin K (phylloquinone [K1] and menaquinones [MK-n]) presents a unique bioanalytical challenge due to its extreme lipophilicity (log P > 6), light sensitivity, and low endogenous concentrations (ng/mL...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vitamin K (phylloquinone [K1] and menaquinones [MK-n]) presents a unique bioanalytical challenge due to its extreme lipophilicity (log P > 6), light sensitivity, and low endogenous concentrations (ng/mL range) in biological matrices. While Liquid-Liquid Extraction (LLE) has historically been the "gold standard" due to the molecule's non-polar nature, modern workflows are increasingly shifting toward Solid-Phase Extraction (SPE) and Phospholipid Removal (PLR) plates to mitigate matrix effects in LC-MS/MS analysis.

This guide objectively compares these techniques, providing experimental data, optimized protocols, and decision-making frameworks to maximize recovery and sensitivity.

Technical Analysis of Extraction Modalities

Liquid-Liquid Extraction (LLE): The Traditional Workhorse

LLE relies on the partition coefficient of Vitamin K into non-polar organic solvents.

  • Mechanism: Partitioning of hydrophobic Vitamin K from the aqueous serum/plasma phase into an organic solvent (e.g., n-hexane, cyclohexane, isooctane).

  • Performance: Excellent for concentrating analytes but prone to transferring phospholipids, which cause ion suppression in Mass Spectrometry.

  • Expert Insight: Avoid saponification for Vitamin K1 extraction. K1 is unstable in alkaline conditions; enzymatic hydrolysis or direct solvent extraction is preferred for complex matrices like food.

Solid-Phase Extraction (SPE): Precision & Clean-up

SPE utilizes a stationary phase to selectively retain the analyte while washing away interferences.

  • Mechanism: Silica-based (C18) or Polymeric (HLB) sorbents retain Vitamin K via hydrophobic interactions.

  • Performance: Superior removal of matrix interferences compared to LLE.[1] Modern "pass-through" phospholipid removal plates combine protein precipitation with phospholipid filtration.

  • Expert Insight: For Vitamin K, silica-based columns often require conditioning.[2] Polymeric reversed-phase sorbents (e.g., HLB) are more robust against drying out and offer higher reproducibility.

Protein Precipitation (PP): The "Crash" Method
  • Mechanism: Denaturing proteins with organic solvent (Acetonitrile/Methanol) and analyzing the supernatant.

  • Performance: Poor sensitivity for Vitamin K when used alone. The high lipid content remaining in the supernatant leads to significant matrix effects and ion suppression.

  • Verdict: Not recommended as a standalone technique for trace-level Vitamin K analysis.

Comparative Performance Metrics

The following data aggregates performance metrics from recent bioanalytical validation studies (see References).

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation (PP)
Recovery (%) 85% – 110% (High)80% – 100% (Consistent)< 60% (Variable)
Matrix Effect Moderate (Lipids co-extract)Low (Best clean-up)High (Severe ion suppression)
Sensitivity (LOQ) ~0.05 ng/mL~0.01 – 0.03 ng/mL > 0.5 ng/mL
Solvent Usage High (Toxic: Hexane/Ether)Low (Green chemistry)Moderate
Throughput Low (Manual steps)High (Automatable)High
Cost per Sample LowHighVery Low

Data Interpretation:

  • LLE yields high absolute recovery because Vitamin K partitions strongly into hexane. However, the Matrix Effect can mask this benefit during MS detection.

  • SPE may show slightly lower absolute recovery in some specific sorbents but provides a "cleaner" signal, resulting in a better Signal-to-Noise (S/N) ratio and lower Limit of Quantitation (LOQ).

Detailed Experimental Protocols

These protocols are designed to be self-validating : they include internal standard checkpoints to verify recovery for every sample.

Protocol A: High-Sensitivity LLE for Plasma/Serum

Best for: Labs without SPE automation requiring maximum analyte concentration.

Reagents:

  • Extraction Solvent: n-Hexane (HPLC Grade).

  • Internal Standard (IS): Vitamin K1-d7 or MK-4-d7 (100 ng/mL in Ethanol).

  • Denaturing Agent: Ethanol (absolute).

Workflow:

  • Sample Prep: Aliquot 500 µL of plasma into an amber glass vial (Critical: Protect from light).

  • IS Addition: Spike with 10 µL Internal Standard. Vortex 10s.

  • Denaturation: Add 250 µL Ethanol to precipitate proteins and release Vitamin K from lipoproteins. Vortex 30s.

  • Extraction: Add 1000 µL n-Hexane.

  • Agitation: Mechanical shaker for 10 minutes (vigorous).

  • Phase Separation: Centrifuge at 3000 x g for 10 min at 4°C.

  • Collection: Transfer 800 µL of the upper organic layer to a fresh amber tube.

  • Evaporation: Dry under Nitrogen stream at 40°C . Do not exceed 45°C to prevent thermal degradation.

  • Reconstitution: Dissolve residue in 50 µL Methanol/Isopropanol (1:1). Inject into LC-MS/MS.

Protocol B: Solid-Phase Extraction (SPE) for Food/Complex Matrices

Best for: Fatty foods or samples requiring strict lipid removal.

Materials:

  • Cartridge: Silica-based C18 or Polymeric HLB (200 mg).

  • Elution Solvent: Hexane:Diethyl Ether (97:3 v/v).

Workflow:

  • Pre-treatment: Homogenize 1g sample. Perform Ultrasound-Assisted Extraction (UAE) with n-hexane for 50 min (See Ref 3).

  • Conditioning: Wash SPE cartridge with 3 mL n-hexane.

  • Loading: Apply the hexane extract from step 1 onto the cartridge.

  • Washing: Wash with 3 mL pure n-hexane (removes non-polar neutral lipids).

  • Elution: Elute Vitamin K with 5 mL Hexane:Diethyl Ether (97:3).

  • Concentration: Evaporate eluate under Nitrogen; reconstitute for analysis.

Visualizing the Workflow

The following diagram illustrates the decision logic and process flow for selecting and executing the correct extraction method.

VitaminK_Extraction Start Start: Sample Selection Matrix_Check Matrix Type? Start->Matrix_Check Plasma Plasma / Serum Matrix_Check->Plasma Biofluids Food Food / Tissue Matrix_Check->Food Solid/Fatty Throughput_Check High Throughput? Plasma->Throughput_Check LLE Protocol A: LLE (n-Hexane) (High Recovery, Manual) Throughput_Check->LLE No (Research) SPE_Plate Protocol C: Phospholipid Removal Plate (High Speed, Low Matrix Effect) Throughput_Check->SPE_Plate Yes (Clinical) Evap Evaporation (N2, <45°C) CRITICAL: Light Protection LLE->Evap SPE_Plate->Evap UAE Ultrasound Assisted Extraction (Break cell walls) Food->UAE SPE_Clean Protocol B: SPE Clean-up (Remove Triglycerides) UAE->SPE_Clean SPE_Clean->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Caption: Decision tree for selecting the optimal Vitamin K extraction methodology based on sample matrix and throughput requirements.

Critical Control Points (Expertise & Causality)

To ensure Trustworthiness and Reproducibility , adhere to these mechanistic rules:

  • The "Amber" Rule: Vitamin K is photodegradable.[3] All extraction steps must occur under yellow light or using amber glassware. A 1-hour exposure to white light can degrade >50% of the analyte.

  • The "Alkaline" Trap: Never use saponification (alkaline hydrolysis) for Vitamin K1 (phylloquinone) extraction. The quinone ring is unstable at high pH. Use enzymatic digestion (lipase) or direct solvent extraction for fatty matrices.[4]

  • Evaporation Temperature: Vitamin K is semi-volatile and heat-sensitive. Nitrogen evaporation must not exceed 45°C. Higher temperatures result in exponential analyte loss.

  • Internal Standard Equilibration: After adding deuterated IS, allow 5-10 minutes of equilibration before adding extraction solvents. This ensures the IS binds to the matrix similarly to the endogenous Vitamin K, ensuring accurate correction for recovery losses.

References

  • National Institutes of Health (NIH). (2019). A concise review of quantification methods for determination of vitamin K in various biological matrices. Journal of Pharmaceutical and Biomedical Analysis.

  • Waters Corporation. (2016). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Application Note.

  • PubMed Central. (2020). Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS.[4][5]

  • Thermo Fisher Scientific. (2017).[6] LC-MS/MS Quantitative Analysis of the Vitamin K's and their Metabolites in Serum.

  • Restek Corporation. (2020). A Novel Solution for Vitamin K1 and K2 Analysis in Human Plasma by LC-MS/MS.[7][8]

  • MDPI. (2021). Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Handling of cis-Vitamin K1-d7

Executive Summary & Scientific Context cis-Vitamin K1-d7 (cis-Phylloquinone-d7) is a stable isotope-labeled internal standard primarily used in Isotope Dilution Mass Spectrometry (IDMS). Unlike radiolabels (e.g., C or H)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

cis-Vitamin K1-d7 (cis-Phylloquinone-d7) is a stable isotope-labeled internal standard primarily used in Isotope Dilution Mass Spectrometry (IDMS). Unlike radiolabels (e.g.,


C or 

H), the "d7" designation refers to deuterium (stable hydrogen isotope), rendering the compound non-radioactive .

However, effective disposal requires understanding its physicochemical instability. Vitamin K1 isomers are highly photosensitive and susceptible to alkaline hydrolysis. Improper disposal not only risks regulatory non-compliance but can also lead to "memory effects" in sensitive LC-MS/MS instrumentation if trace amounts contaminate waste lines shared with active mobile phases.

Core Directive: Treat cis-Vitamin K1-d7 as Hazardous Chemical Waste (due to associated solvents), not Radioactive Waste.

Chemical Safety & Stability Profile

Before disposal, the researcher must assess the state of the material. The disposal pathway is dictated by the matrix (solvent), not the vitamin itself, as Vitamin K1 has low acute toxicity.

ParameterSpecificationOperational Implication
Compound cis-Vitamin K1-d7 (Z-Phylloquinone-d7)Stable isotope standard. NOT Radioactive.
Photostability High SensitivityDegrades rapidly under UV/Visible light. Waste containers must be amber or foil-wrapped.
Solubility Lipophilic (Hydrophobic)Insoluble in water. Soluble in Hexane, Chloroform, Methanol, Ethanol.
Reactivity Alkaline LabileDecomposes in high pH (>10). Do not mix with basic waste streams (e.g., NaOH).
Toxicity Low Hazard (Parent)Generally non-toxic, but treat as chemical waste. Warning: Often dissolved in toxic solvents (Acetonitrile, MeOH).

Waste Stream Decision Matrix

The following logic flow ensures compliance with EPA (RCRA) regulations and prevents cross-contamination in the lab.

DisposalFlow Start Start: Identify Waste State IsSolid Is it a Pure Solid? Start->IsSolid IsRadio Is it mixed with Radioisotopes (e.g., 3H, 14C)? IsSolid->IsRadio No (Liquid/Solution) StreamA Stream A: Solid Chemical Waste (Incineration) IsSolid->StreamA Yes (Expired Vial) SolventCheck Identify Solvent Matrix IsRadio->SolventCheck No (Standard d7) StreamB Stream B: Mixed Radioactive Waste (Strict Segregation) IsRadio->StreamB Yes StreamC Stream C: Halogenated Organic Waste (e.g., Chloroform/DCM) SolventCheck->StreamC Contains Halogens? Yes StreamD Stream D: Non-Halogenated Organic Waste (e.g., MeOH/Acetonitrile) SolventCheck->StreamD Contains Halogens? No

Figure 1: Decision matrix for segregating cis-Vitamin K1-d7 waste based on physical state and solvent composition.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Liquid Waste (LC-MS Effluent/Stock Solutions)

Context: Most cis-Vitamin K1-d7 waste is generated as dilute solutions in organic solvents (Methanol, Ethanol, or Acetonitrile) remaining after standard preparation or LC-MS analysis.

  • Segregation:

    • Do not pour down the sink. Vitamin K1 is lipophilic and will adsorb to PVC pipes, creating a contamination reservoir.

    • Segregate based on the solvent. If the solvent is Acetonitrile or Methanol , use the Non-Halogenated Organic waste stream.

    • If extracted with Chloroform or Dichloromethane (DCM) , use the Halogenated Organic waste stream.

  • Deactivation (Optional but Recommended for High Concentrations):

    • If disposing of a high-concentration stock (>1 mg/mL), expose the clear glass vial to UV light or direct sunlight for 4–6 hours. This induces photodegradation of the quinone structure, reducing the biological activity of the compound before chemical disposal.

  • Containerization:

    • Transfer liquid to a chemically compatible High-Density Polyethylene (HDPE) or glass waste carboy.

    • Labeling: Affix a hazardous waste tag. List the solvent as the primary constituent (e.g., "Methanol 99%"). List "cis-Vitamin K1-d7" as a trace contaminant (<0.1%).

    • RCRA Coding: Apply codes relevant to the solvent (e.g., D001 for Ignitable, F003 for spent non-halogenated solvents).

Scenario B: Disposal of Solid Waste (Expired/Degraded Vials)

Context: An expired vial of pure standard.

  • Packaging:

    • Keep the substance in its original amber vial. Ensure the cap is tightly sealed.

    • Place the vial into a secondary clear plastic bag (Ziploc) to contain any potential breakage.

  • Labeling:

    • Label as "Solid Chemical Waste."

    • Chemical Name: "Phylloquinone (Vitamin K1), Deuterated."

    • Hazards: "May cause irritation."[1]

  • Final Disposition:

    • Place in the lab's Solid Organic Waste drum.

    • Destruction Method: High-temperature incineration is the required method for destruction of organic standards to ensure complete mineralization.

Regulatory Compliance & Troubleshooting

The "Radioactive" Misconception

A frequent audit finding in bioanalytical labs is the improper tagging of deuterated standards as radioactive waste.

  • Fact: Deuterium (

    
    H) is a stable isotope. It does not decay.
    
  • Action: Do not place cis-Vitamin K1-d7 in radioactive waste bins (Yellow/Magenta). Doing so incurs unnecessary disposal costs (approx. 10x higher than chemical waste) and complicates the facility's radioactive inventory tracking.

RCRA Waste Codes (US EPA)

Since Vitamin K1 is not a P-listed or U-listed acute hazardous waste, the regulatory status is determined by the solvent carrier .

Solvent ComponentRCRA CodeDescription
Methanol D001, F003Ignitable, Spent Non-Halogenated Solvent
Acetonitrile D001, F003Ignitable, Spent Non-Halogenated Solvent
Chloroform D022, F002Toxic (Chloroform), Spent Halogenated Solvent
Pure Solid (d7) None*Not federally listed, but must be managed as state-regulated chemical waste.

References

  • National Center for Biotechnology Information (PubChem). Vitamin K1 (Phylloquinone) Compound Summary. [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Nuclear Regulatory Commission (NRC). Export of Deuterium (Deuterated Compounds).[2][3] (Clarification on non-radioactive status for disposal vs. export controls). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.